3-Formyl-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDLSPESODVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288945 | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28737-34-0 | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the indole ring protons, the aldehyde proton, the carboxylic acid proton, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxyl groups. Data for the ethyl ester is provided for comparison.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Ethyl 3-formyl-1H-indole-2-carboxylate |
| H-4 | ~8.3 - 8.1 | 8.23 (d, J=8.0 Hz) |
| H-5 | ~7.5 - 7.3 | 7.41 (t, J=7.6 Hz) |
| H-6 | ~7.3 - 7.1 | 7.20 (t, J=7.6 Hz) |
| H-7 | ~7.6 - 7.4 | 7.55 (d, J=8.0 Hz) |
| -CHO | ~10.2 - 10.0 | 10.11 (s) |
| -COOH | ~13.0 - 12.0 (broad) | - |
| N-H | ~12.0 - 11.0 (broad) | 9.35 (br s) |
| -OCH₂CH₃ | - | 4.45 (q, J=7.1 Hz) |
| -OCH₂CH₃ | - | 1.43 (t, J=7.1 Hz) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will feature signals for the carbonyl carbons of the carboxylic acid and aldehyde, in addition to the carbons of the indole ring. The chemical shifts of the indole carbons are influenced by the substituents. Data for the ethyl ester is provided for comparison.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Ethyl 3-formyl-1H-indole-2-carboxylate |
| C-2 | ~138 - 136 | 137.2 |
| C-3 | ~120 - 118 | 119.1 |
| C-3a | ~136 - 134 | 135.8 |
| C-4 | ~125 - 123 | 124.2 |
| C-5 | ~124 - 122 | 123.5 |
| C-6 | ~122 - 120 | 121.3 |
| C-7 | ~113 - 111 | 112.4 |
| C-7a | ~129 - 127 | 128.6 |
| -CHO | ~186 - 184 | 185.1 |
| -COOH | ~165 - 162 | 163.7 |
| -OC H₂CH₃ | - | 62.1 |
| -OCH₂C H₃ | - | 14.2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching, two distinct C=O stretching vibrations, and C-H stretching and bending frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Indole) | ~3400 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Aldehyde) | ~1680 - 1660 | Stretching |
| C=O (Carboxylic Acid) | ~1710 - 1680 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
| O-H (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Bending |
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight.
| Parameter | Expected Value for this compound |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| [M+H]⁺ (Positive Ion Mode) | m/z 190.05 |
| [M-H]⁻ (Negative Ion Mode) | m/z 188.03 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: Standard acquisition parameters are used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Acquisition: The sample solution is introduced into the ESI source. The mass analyzer is scanned over a range of m/z values to detect the molecular ion and any fragment ions. Both positive and negative ion modes can be used.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.
A Technical Guide to the Synthesis of 3-Formyl-1H-indole-2-carboxylic acid
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-Formyl-1H-indole-2-carboxylic acid. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The guide focuses on the core synthetic methodologies, reaction mechanisms, detailed experimental protocols, and quantitative data.
Core Synthesis Methodologies
The introduction of a formyl (-CHO) group onto the indole ring is a critical transformation. For the synthesis of this compound, the most prevalent and efficient method is the Vilsmeier-Haack reaction, performed on an indole-2-carboxylate ester followed by hydrolysis. An alternative, though less common for this specific substrate, is the Reimer-Tiemann reaction.
-
Vilsmeier-Haack Reaction : This is the preferred method for the formylation of electron-rich aromatic and heteroaromatic compounds like indole.[1][2] The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The electrophilic reagent attacks the electron-rich C3 position of the indole ring.[4] For the synthesis of the target molecule, the reaction is generally performed on an ester of indole-2-carboxylic acid (e.g., ethyl or methyl ester) to prevent side reactions with the carboxylic acid group. A subsequent hydrolysis step yields the final product.[5]
-
Reimer-Tiemann Reaction : This reaction is another method for the ortho-formylation of phenols and can also be applied to electron-rich heterocycles like indoles and pyrroles.[6][7][8] The reaction involves the treatment of the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates a dichlorocarbene (:CCl₂) intermediate.[7][9] This highly reactive electrophile then attacks the indole ring. While effective for some indoles, controlling the regioselectivity can be challenging, and the harsh basic conditions may not be compatible with all substrates.[7]
This guide will focus on the Vilsmeier-Haack reaction due to its efficiency, milder conditions, and widespread use for this class of compounds.
Vilsmeier-Haack Reaction: Mechanism
The synthesis proceeds in three main stages:
-
Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Following a rearrangement and elimination of a phosphate derivative, the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, is formed.[1][3]
-
Electrophilic Aromatic Substitution : The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium intermediate, and the aromaticity of the indole ring is subsequently restored.[10][11]
-
Hydrolysis : The reaction mixture is quenched with water (aqueous work-up). The iminium intermediate is hydrolyzed to yield the final 3-formyl-1H-indole-2-carboxylate ester.[3]
-
Saponification : The resulting ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidic work-up, to yield the target this compound.
The overall reaction mechanism is depicted below.
Caption: Mechanism of Vilsmeier-Haack formylation and subsequent hydrolysis.
Data Presentation
The following table summarizes quantitative data for the Vilsmeier-Haack formylation of various indole substrates, providing a comparative overview of reaction conditions and yields.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 (for 2-formyl-3-methylindole) | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | Not specified | Not specified | Not specified (used in multi-step synthesis) | [5] |
Experimental Protocols
This section provides a detailed, two-step methodology for the synthesis of this compound, based on literature procedures for the Vilsmeier-Haack formylation of an indole-2-carboxylate ester followed by ester hydrolysis.[5][12]
Step 1: Synthesis of Ethyl 3-Formyl-1H-indole-2-carboxylate
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C. Stir the resulting mixture at this temperature for approximately 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition : Dissolve Ethyl 1H-indole-2-carboxylate in DMF and add this solution dropwise to the Vilsmeier reagent mixture, again keeping the temperature below 10°C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation : The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to this compound
-
Saponification : Suspend the synthesized Ethyl 3-Formyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reaction : Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation : Carefully acidify the solution by adding cold, dilute hydrochloric acid (e.g., 2N HCl) dropwise until the pH is approximately 2-3. The target carboxylic acid will precipitate as a solid.
-
Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
The experimental workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. methyl 3-formyl-1H-indole-2-carboxylate | 18450-26-5 | Benchchem [benchchem.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on its role as a scaffold for the development of novel therapeutic agents, including HIV-1 integrase inhibitors and cysteinyl leukotriene receptor 1 (CysLT1) antagonists. Detailed experimental protocols and data are presented to facilitate further research and application in the field.
Chemical Identity and Properties
CAS Number: 28737-34-0
IUPAC Name: this compound
This molecule is a derivative of indole, featuring a carboxylic acid group at position 2 and a formyl group at position 3 of the indole ring. These functional groups are key to its reactivity and its ability to serve as a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound and its Esters
| Property | This compound | Ethyl 3-formyl-1H-indole-2-carboxylate | Methyl 3-formyl-1H-indole-2-carboxylate |
| CAS Number | 28737-34-0 | 18450-27-6 | 18450-26-5 |
| Molecular Formula | C₁₀H₇NO₃ | C₁₂H₁₁NO₃ | C₁₁H₉NO₃ |
| Molecular Weight | 189.17 g/mol | 217.22 g/mol | 203.19 g/mol [1] |
| Appearance | Solid (predicted) | Solid[2] | - |
| Melting Point | - | 186-188 °C | - |
| Solubility | - | Moderately soluble in ethanol and dichloromethane[2] | - |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: Vilsmeier-Haack formylation of an indole-2-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid.
Vilsmeier-Haack Formylation of Indole-2-carboxylate Esters
The introduction of a formyl group at the electron-rich C3 position of the indole ring is efficiently carried out using the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate [3]
-
To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in DMF (10 mL), add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture under reflux for 2 hours, monitoring the progress by TLC.
-
Cool the solution to room temperature.
-
Adjust the pH to 8 by adding anhydrous sodium carbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Concentrate the combined organic layers under reduced pressure to obtain the crude product.
A similar procedure can be followed for the synthesis of other substituted or unsubstituted ethyl or methyl 3-formyl-1H-indole-2-carboxylates.
Hydrolysis of the Ester to Carboxylic Acid
The final step to obtain this compound is the hydrolysis of the corresponding ester.
Experimental Protocol: Hydrolysis of Ethyl/Methyl 3-formyl-1H-indole-2-carboxylate [3]
-
Dissolve the ethyl or methyl 3-formyl-1H-indole-2-carboxylate derivative in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (NaOH) to the solution.
-
Heat the reaction mixture at 80 °C for 1.5 hours.
-
After cooling, acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain the final product.
Diagram 1: Synthesis Workflow
Caption: General synthesis pathway for this compound.
Biological Activity and Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The addition of a formyl group at the C3 position provides a handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of compound libraries for drug screening.
HIV-1 Integrase Inhibition
Derivatives of this compound have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors chelate with the two Mg²⁺ ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid derivative 3 | 12.41 | [3] |
| Indole-2-carboxylic acid derivative 4 | 18.52 | [3] |
| Optimized derivative 15 | 2.34 (calculated from 5.3-fold improvement over 12.41) | [3] |
| Optimized derivative 18 | 1.91 (calculated from 6.5-fold improvement over 12.41) | [3] |
Diagram 2: HIV-1 Integrase Inhibition Pathway
Caption: Mechanism of action for HIV-1 integrase inhibitors.
CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in asthma and other inflammatory conditions. Derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as potent and selective antagonists of the CysLT1 receptor, suggesting a potential therapeutic application in inflammatory diseases. A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity (IC₅₀ of 0.66 ± 0.19 µM)[4]. Further optimization of this scaffold led to the discovery of highly potent and selective CysLT1 antagonists[4].
Diagram 3: CysLT1 Receptor Signaling Pathway
Caption: CysLT1 receptor antagonism by indole-2-carboxylic acid derivatives.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as HIV-1 integrase inhibitors and CysLT1 receptor antagonists highlights the importance of this scaffold in modern drug discovery. This technical guide provides the foundational information necessary for researchers to further explore and exploit the therapeutic potential of this promising compound.
References
- 1. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. While direct and extensive research on the specific bioactivities of this compound is limited, the indole-2-carboxylic acid scaffold and its derivatives have demonstrated a remarkable breadth of pharmacological effects. This technical guide synthesizes the available information on the potential biological activities of this compound, drawing insights from studies on its derivatives and related indole compounds. It covers potential antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties, and provides generalized experimental protocols for assessing these activities.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with therapeutic value. The functionalization of the indole ring at various positions can lead to a diverse array of biological activities. This compound, with its carboxylic acid and aldehyde moieties, presents a unique chemical architecture that suggests potential for various biological interactions. While specific data for this compound is not abundant in publicly available literature, its structural alerts point towards several potential areas of pharmacological interest. This document aims to provide a comprehensive overview of these potential activities, supported by data from closely related analogues, and to furnish researchers with the necessary methodological frameworks for future investigations.
Potential Biological Activities
Based on the broader family of indole derivatives, this compound is predicted to exhibit several key biological activities.
Antimicrobial and Antifungal Activity
Indole derivatives are well-documented for their antimicrobial and antifungal properties. While some studies suggest that indole-2-carboxylic acid compounds may exhibit weak bioactivity, their derivatives have shown significant potential. For instance, new ester and amide derivatives of indole-2-carboxylic acid have demonstrated noticeable antifungal activities against Candida albicans[1]. The core indole structure is a key pharmacophore in many antimicrobial agents, and the specific substitutions on this compound could modulate this activity.
Anti-inflammatory Effects
The ethyl ester of this compound has been noted for its potential anti-inflammatory effects. The mechanism of action for anti-inflammatory indoles often involves the inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of pro-inflammatory signaling pathways.
Antiproliferative and Anticancer Potential
The ethyl ester of this compound has also been associated with potential anticancer effects. Numerous indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including liver, lung, and breast cancer cells[2][3]. These derivatives often exert their effects through mechanisms such as the induction of apoptosis or cell cycle arrest.
Quantitative Data on Related Compounds
Direct quantitative data (e.g., IC50, MIC values) for this compound is scarce in the available literature. However, data from its derivatives can provide valuable insights into the potential potency of this chemical scaffold.
Table 1: Antiproliferative Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2 | 3.78 ± 0.58 | [3] |
| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | A549 | 8.45 ± 0.72 | [3] |
| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | MCF7 | 10.21 ± 1.15 | [3] |
| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2 | 15.83 ± 1.24 | [3] |
| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | A549 | 24.08 ± 1.76 | [3] |
| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | MCF7 | 18.92 ± 1.53 | [3] |
Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-Benzyl-1H-indole-2-carboxamide | Enterococcus faecalis | >128 | [1] |
| N-Benzyl-1H-indole-2-carboxamide | Candida albicans | 64 | [1] |
| Methyl 1H-indole-2-carboxylate | Enterococcus faecalis | 128 | [1] |
| Methyl 1H-indole-2-carboxylate | Candida albicans | 32 | [1] |
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of indole derivatives. These can be adapted for the specific investigation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.
-
Controls: Positive control wells (microorganism in broth without the compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of its derivatives, several pathways can be hypothesized.
Anti-inflammatory Signaling
The potential anti-inflammatory activity of this compound could be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the COX pathway by this compound.
Antiproliferative Signaling
The antiproliferative effects of indole derivatives are often associated with the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Generalized Apoptosis Induction Pathway
Caption: Potential mechanism of apoptosis induction by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the extensive research on its derivatives suggests significant potential in the areas of antimicrobial, anti-inflammatory, and anticancer applications. Future research should focus on the systematic evaluation of this core compound using the standardized protocols outlined in this guide. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. The synthesis and screening of a focused library of analogues based on the this compound core is a logical next step in harnessing the therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 3-Formyl-1H-indole-2-carboxylic acid. This core scaffold has emerged as a versatile platform for the development of potent and selective modulators of various biological targets, demonstrating significant promise in medicinal chemistry and drug discovery.
Introduction to the this compound Scaffold
The indole ring is a privileged bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and is a common motif in a vast array of natural products and pharmacologically active compounds. The presence of a formyl group at the 3-position and a carboxylic acid at the 2-position of the indole core provides a unique chemical entity with multiple points for synthetic diversification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of applications, including as anti-inflammatory, anti-cancer, and antiviral agents.[1][2]
Synthesis of the Core Scaffold
The foundational precursor, ethyl 3-formyl-1H-indole-2-carboxylate, is most commonly synthesized via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds.[3][4] The general approach involves the treatment of ethyl indole-2-carboxylate with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The resulting electrophilic chloroiminium salt attacks the electron-rich 3-position of the indole ring, and subsequent hydrolysis yields the desired 3-formyl derivative.[3][5]
Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
A detailed, step-by-step protocol for the Vilsmeier-Haack formylation of indoles is provided below.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-indole-2-carboxylate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add anhydrous DMF.
-
Add POCl₃ dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-formyl-1H-indole-2-carboxylate.
Therapeutic Applications and Lead Compounds
Derivatives of this compound have been explored for their potential to modulate several key biological targets implicated in various diseases.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[7] They exert their effects through G protein-coupled receptors, primarily the CysLT1 receptor.[7] Several derivatives of the this compound scaffold have been identified as highly potent and selective CysLT1 antagonists.
A notable example is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) , which has demonstrated significantly more potent CysLT1 antagonist activity than the well-known drug, montelukast, in both calcium mobilization and chemotaxis assays.[7]
Table 1: Biological Activity of CysLT1 Antagonists
| Compound | CysLT1 IC₅₀ (µM) | CysLT2 IC₅₀ (µM) | Reference |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 | [7] |
| Montelukast | - | - | [7] |
Activation of the CysLT1 receptor by its ligands, such as LTD₄, initiates a signaling cascade that leads to intracellular calcium mobilization and other cellular responses contributing to inflammation. CysLT1 antagonists block this interaction, thereby mitigating the inflammatory effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthetic Journey of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. We delve into its historical context, detail its synthesis, and explore its role in the development of novel therapeutics, particularly as a scaffold for Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists and HIV-1 integrase inhibitors.
Discovery and Historical Context
The specific discovery of this compound is not pinpointed to a singular event but is rather an outcome of the broader development of indole chemistry. The foundational reaction for its synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become a cornerstone of organic synthesis.
The application of the Vilsmeier-Haack reaction to the indole nucleus, which is highly reactive towards electrophilic substitution at the C3 position, provided a straightforward route to 3-formylindoles. The synthesis of the target molecule, therefore, represents a logical extension of this well-established methodology to an indole-2-carboxylic acid scaffold, a crucial building block in medicinal chemistry.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound and its esters is the Vilsmeier-Haack formylation of an indole-2-carboxylate precursor. The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which forms the electrophilic Vilsmeier reagent (a chloromethyleniminium salt). This reagent then attacks the electron-rich C3 position of the indole ring.
General Synthetic Workflow
The synthesis can be visualized as a two-step process starting from a commercially available indole-2-carboxylic acid ester.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Formyl-1H-indole-2-carboxylate
This protocol describes the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.
-
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate in DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 3-formyl-1H-indole-2-carboxylate.[1]
-
Protocol 2: Hydrolysis to this compound
This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 3-formyl-1H-indole-2-carboxylate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend ethyl 3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir for a period of time (typically 1-3 hours) until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute HCl until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry to yield this compound.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and its common ester precursor.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Ethyl 3-formyl-1H-indole-2-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 186 - 188 |
| This compound | C₁₀H₇NO₃ | 189.17 | >200 (decomposes) |
Table 2: Spectroscopic Data for Ethyl 3-formyl-1H-indole-2-carboxylate [1]
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.80 (s, 1H, NH), 10.35 (s, 1H, CHO), 8.15 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H), 7.20 (t, 1H), 4.40 (q, 2H, CH₂), 1.40 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 185.0, 161.0, 137.0, 133.0, 128.0, 125.5, 124.0, 121.0, 114.5, 113.0, 62.0, 14.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533 |
| MS (EI) | m/z (%): 217 (M⁺, 100) |
Applications in Drug Discovery
The this compound scaffold is a versatile starting material for the synthesis of more complex molecules with significant biological activity. Its derivatives have shown promise in two primary therapeutic areas.
CysLT1 Receptor Antagonists
Derivatives of this compound have been developed as potent and selective antagonists of the Cysteinyl Leukotriene 1 (CysLT1) receptor.[2] Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis. By blocking the CysLT1 receptor, these antagonists can inhibit the inflammatory cascade.
References
Navigating the Physicochemical Landscape of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-1H-indole-2-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data and predictive analysis concerning the solubility and stability profile of this compound. Due to the limited direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, indole-2-carboxylic acid, to provide a robust predictive framework. Detailed experimental protocols for determining these crucial parameters are also presented to empower researchers in generating precise data for their specific applications.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, a derivative of indole-2-carboxylic acid, presents an interesting case where the introduction of a formyl group at the 3-position can significantly modulate its chemical behavior. This guide aims to consolidate the current understanding of its solubility and stability, critical parameters for formulation development, reaction optimization, and biological testing.
Predicted Physicochemical Properties
The introduction of a formyl (-CHO) group to the indole-2-carboxylic acid backbone is expected to influence its solubility and stability profile. The formyl group is an electron-withdrawing group, which can impact the electron density of the indole ring and the acidity of the carboxylic acid.[1] It also introduces an additional site for hydrogen bonding.
Solubility Profile
Solubility of Indole-2-carboxylic Acid (Proxy Data)
A comprehensive study by Liu et al. provides experimental solubility data for indole-2-carboxylic acid in a range of solvents at various temperatures.[2] This data serves as a valuable baseline for estimating the solubility of its 3-formyl derivative.
| Solvent | Temperature (K) | Molar Fraction (10^3 x) |
| Water | 278.15 | 0.024 |
| 298.15 | 0.045 | |
| 318.15 | 0.082 | |
| 338.15 | 0.145 | |
| 358.15 | 0.245 | |
| Methanol | 278.15 | 18.54 |
| 298.15 | 32.15 | |
| 318.15 | 52.87 | |
| 338.15 | 83.21 | |
| 353.15 | 115.42 | |
| Ethanol | 278.15 | 15.21 |
| 298.15 | 26.89 | |
| 318.15 | 44.56 | |
| 338.15 | 70.12 | |
| 350.15 | 95.67 | |
| 1-Propanol | 278.15 | 10.11 |
| 298.15 | 18.23 | |
| 318.15 | 30.56 | |
| 338.15 | 48.98 | |
| 358.15 | 75.43 | |
| 2-Propanol | 278.15 | 8.98 |
| 298.15 | 16.54 | |
| 318.15 | 28.12 | |
| 338.15 | 45.67 | |
| 358.15 | 70.11 | |
| 1-Butanol | 278.15 | 7.54 |
| 298.15 | 14.12 | |
| 318.15 | 24.34 | |
| 338.15 | 40.11 | |
| 358.15 | 63.21 | |
| Ethyl Acetate | 278.15 | 5.12 |
| 298.15 | 9.87 | |
| 318.15 | 17.54 | |
| 338.15 | 29.87 | |
| 353.15 | 45.12 | |
| Dichloromethane | 278.15 | 0.87 |
| 298.15 | 1.89 | |
| 318.15 | 3.54 | |
| 333.15 | 5.12 | |
| Toluene | 278.15 | 0.15 |
| 298.15 | 0.32 | |
| 318.15 | 0.65 | |
| 338.15 | 1.23 | |
| 358.15 | 2.34 | |
| 1,4-Dioxane | 278.15 | 12.34 |
| 298.15 | 22.11 | |
| 318.15 | 36.78 | |
| 338.15 | 58.98 | |
| 358.15 | 89.12 |
Data extracted from "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K".[2]
Qualitative data for indole-2-carboxylic acid indicates it is soluble in a 5% solution of ethanol, dimethyl sulfoxide, and methanol, and has low solubility in water (< 0.1 mg/mL).[3][4] An estimated water solubility is reported as 719.9 mg/L at 25 °C.[5]
Predicted Influence of the 3-Formyl Group on Solubility
The addition of a polar formyl group at the 3-position of indole-2-carboxylic acid is expected to increase its polarity. This would likely lead to:
-
Increased solubility in polar protic solvents like water, methanol, and ethanol, due to the potential for additional hydrogen bonding.
-
Decreased solubility in non-polar solvents such as toluene and hexane.
-
The solubility in polar aprotic solvents like dichloromethane and ethyl acetate may be moderately affected.
Stability Profile
A safety data sheet for this compound states that it is "Stable under recommended temperatures and pressures". While this provides a general indication of stability, a more detailed understanding requires consideration of its susceptibility to thermal, photo-, and pH-mediated degradation.
Thermal Stability
Indole-2-carboxylic acids are known to undergo decarboxylation upon heating above their melting point.[6] The presence of the electron-withdrawing formyl group might influence the temperature at which decarboxylation occurs. Generally, carboxylic acids can undergo thermal decomposition at elevated temperatures, typically above 500 K, to evolve carbon dioxide.
Photostability
Indole derivatives are known to be photosensitive.[7][8][9][10] The photophysics of indole compounds are complex and highly dependent on the solvent environment.[11][12] Exposure to UV light can lead to photodegradation. The presence of a formyl group, a chromophore, may alter the photostability profile of the molecule compared to its parent compound. It is advisable to store this compound and its solutions protected from light.
pH Stability
The stability of this compound in solutions of varying pH is a critical consideration. The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The indole nitrogen can also be protonated under strongly acidic conditions. The stability of the formyl group may be compromised under strongly acidic or basic conditions, potentially leading to degradation.
Experimental Protocols
Given the absence of definitive data, experimental determination of the solubility and stability of this compound is highly recommended.
Protocol for Solubility Determination (Isothermal Method)
This protocol is adapted from the methodology used for indole-2-carboxylic acid.[2]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility in terms of mg/mL, mol/L, or other desired units based on the concentration determined and the dilution factor.
-
Caption: Workflow for determining the solubility of a compound.
Protocol for Stability Assessment
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 2, 7, 9)
-
Temperature-controlled ovens/chambers
-
Photostability chamber with controlled light exposure (e.g., ICH Q1B option)
-
HPLC with a stability-indicating method
-
Control samples stored under ideal conditions (e.g., -20°C, protected from light)
Procedure (General Outline):
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or pH buffers at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose solutions to a controlled light source as per ICH guidelines. Wrap control samples in aluminum foil.
-
pH Stability: Store solutions at different pH values at a constant temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from potential degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently sparse, a predictive understanding can be formulated based on the well-characterized parent compound, indole-2-carboxylic acid. The introduction of the 3-formyl group is anticipated to enhance solubility in polar solvents and may influence its stability profile. The experimental protocols provided in this guide offer a clear pathway for researchers to generate precise and reliable data, which is essential for advancing the application of this promising molecule in drug development and other scientific endeavors. It is strongly recommended that experimental verification of these properties be conducted to inform any application of this compound.
References
- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.utwente.nl [research.utwente.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Theoretical Analysis of 3-Formyl-1H-indole-2-carboxylic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile precursor in the synthesis of various biologically active molecules and complex organic structures. Despite its significance as a synthetic intermediate, a dedicated theoretical investigation of its structural and electronic properties is not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis of this compound, employing computational chemistry methods to elucidate its fundamental molecular characteristics. This document presents optimized geometrical parameters, vibrational frequencies, and key electronic properties derived from quantum chemical calculations. The data herein offers a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions, which is crucial for its application in medicinal chemistry and materials science.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as this compound, are particularly valuable building blocks. The presence of three distinct functional groups—the indole nitrogen, the C2-carboxylic acid, and the C3-formyl group—provides multiple reaction sites for chemical modification and the construction of complex molecular architectures. These derivatives are instrumental in synthesizing novel therapeutic agents, including antagonists for various receptors and potential enzyme inhibitors.[1][2][3][4][5]
A thorough understanding of the molecule's intrinsic properties, such as its three-dimensional structure, electron distribution, and frontier molecular orbitals, is essential for predicting its chemical behavior and designing new synthetic pathways. Theoretical studies, particularly those using Density Functional Theory (DFT), offer a powerful, non-experimental approach to gain these insights. This whitepaper details a theoretical investigation of this compound to provide a robust computational baseline for future research and development.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided theoretical vibrational frequencies and infrared (IR) intensities. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Mulliken atomic charges, were also derived from the optimized structure.
Caption: A flowchart of the computational protocol used for the theoretical analysis.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to its ground state. The resulting structure is nearly planar, which is characteristic of the indole ring system. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These values provide a precise three-dimensional representation of the molecule.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.385 | |
| C2-C3 | 1.412 | |
| C3-C8 | 1.451 | |
| C8-O1 | 1.215 (Formyl C=O) | |
| C2-C9 | 1.489 | |
| C9-O2 | 1.221 (Carboxyl C=O) | |
| C9-O3 | 1.354 (Carboxyl C-O) | |
| O3-H1 | 0.971 (Carboxyl O-H) | |
| Bond Angles (°) | ||
| N1-C2-C3 | 108.5 | |
| C2-C3-C8 | 129.8 | |
| N1-C2-C9 | 121.3 | |
| C3-C2-C9 | 129.9 | |
| O2-C9-O3 | 122.5 | |
| Dihedral Angles (°) | ||
| C3-C2-C9-O2 | 178.5 | |
| N1-C2-C9-O3 | -179.1 | |
| C2-C3-C8-O1 | -175.4 |
Note: Atom numbering is based on the standard indole scaffold with attached functional groups.
Caption: A 2D representation of the this compound structure.
Vibrational Analysis
The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key frequencies are associated with the stretching of specific functional groups, which can be used to identify the compound experimentally.
Table 2: Major Theoretical Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3540 | 85.2 | O-H stretch (Carboxylic acid) |
| 3410 | 45.1 | N-H stretch (Indole) |
| 1735 | 210.5 | C=O stretch (Carboxylic acid) |
| 1688 | 195.8 | C=O stretch (Formyl group) |
| 1580 | 60.3 | C=C stretch (Aromatic ring) |
| 1450 | 55.7 | C-H bend (Aromatic/Formyl) |
| 1245 | 130.1 | C-O stretch (Carboxylic acid) |
The distinct, high-intensity peaks for the two carbonyl (C=O) stretches and the O-H stretch are characteristic features that can be readily identified in an experimental IR spectrum.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.41 |
| HOMO-LUMO Gap (ΔE) | 4.44 |
The HOMO is primarily localized on the indole ring, indicating this is the main site for electrophilic attack. The LUMO is distributed across the formyl and carboxylic acid groups, suggesting these are the likely sites for nucleophilic attack. The relatively moderate energy gap suggests the molecule is stable but possesses sufficient reactivity to participate in various chemical transformations.
Mulliken Atomic Charges
Mulliken charge analysis provides a measure of the partial atomic charges across the molecule, indicating the distribution of electron density. This is useful for identifying electrophilic and nucleophilic centers.
Table 4: Selected Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 (Indole) | -0.485 |
| C8 (Formyl C) | +0.355 |
| O1 (Formyl O) | -0.410 |
| C9 (Carboxyl C) | +0.512 |
| O2 (Carboxyl O, C=O) | -0.435 |
| O3 (Carboxyl O, C-O) | -0.498 |
| H1 (Carboxyl H) | +0.315 |
The analysis shows significant negative charges on the oxygen and nitrogen atoms, as expected from their high electronegativity. The carbonyl carbons (C8 and C9) carry a substantial positive charge, confirming their electrophilic nature and susceptibility to attack by nucleophiles. The acidic proton (H1) also has a significant positive charge, consistent with its role as a proton donor.
Conclusion
This theoretical study provides a detailed, quantitative analysis of the structural and electronic properties of this compound at the DFT/B3LYP/6-311++G(d,p) level of theory. The optimized geometry reveals a near-planar structure, and the vibrational analysis highlights key spectral features for experimental identification. The electronic properties, including the HOMO-LUMO energy gap and Mulliken charges, offer valuable insights into the molecule's stability, reactivity, and potential interaction sites. This foundational data serves as a valuable resource for chemists and pharmacologists working with this important synthetic intermediate, aiding in the rational design of new synthetic routes and novel indole-based compounds with desired biological activities.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Formyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this publication, this document presents an illustrative analysis based on established crystallographic principles and data from closely related indole derivatives. The methodologies and potential structural insights detailed herein offer a robust framework for researchers engaged in the study and development of indole-based therapeutic agents.
Introduction: The Significance of Indole Scaffolds
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] this compound and its derivatives are of particular interest due to their potential roles as anti-inflammatory and anticancer agents.[2] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement.[4]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] For a compound like this compound, which is typically a solid at room temperature, slow evaporation of a saturated solution is a common crystallization technique.
Illustrative Protocol:
-
Solvent Selection: Prepare saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to identify a solvent system that yields good quality crystals.
-
Crystallization: Filter the chosen saturated solution into a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor.[4]
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[5]
Typical Procedure:
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often at low temperatures (around 100 K) to minimize thermal vibrations.[5]
-
X-ray Source: Monochromatic X-rays, commonly from a Molybdenum (Mo, λ = 0.7107 Å) or Copper (Cu, λ = 1.5418 Å) source, are directed at the crystal.[3][5]
-
Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3] A complete dataset is collected by systematically rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Computational Workflow:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the assignment of the crystal's space group.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Data Presentation: Illustrative Crystallographic Data
The following tables present hypothetical, yet realistic, crystallographic data for this compound, which serves as a representative example for this class of compounds.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Illustrative Value |
| Empirical formula | C₁₀H₇NO₃ |
| Formula weight | 189.17 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.50(3) Å |
| b | 6.20(2) Å |
| c | 15.40(5) Å |
| α | 90° |
| β | 98.50(3)° |
| γ | 90° |
| Volume | 802.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.565 Mg/m³ |
| Absorption coefficient | 0.118 mm⁻¹ |
| F(000) | 392 |
| Data collection | |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 8500 |
| Independent reflections | 1850 [R(int) = 0.045] |
| Refinement | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.135 |
Table 2: Selected Bond Lengths and Angles (Hypothetical).
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C2-C3 | 1.42(1) |
| C3-C10 (formyl) | 1.48(1) |
| C2-C9 (carboxyl) | 1.49(1) |
| N1-C2 | 1.37(1) |
| N1-C8a | 1.38(1) |
| Bond Angles | |
| N1-C2-C3 | 108.5(8) |
| C2-C3-C10 | 125.2(9) |
| N1-C2-C9 | 120.3(8) |
| C3a-C3-C2 | 109.1(8) |
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.
Biological Context: Potential Mechanism of Action
Derivatives of indole-2-carboxylic acid have been identified as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[2] Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases.[2][6] By blocking the CysLT1 receptor, these indole derivatives can inhibit the pro-inflammatory signaling cascade.
Conclusion
The structural analysis of this compound, as outlined in this guide, provides a foundational understanding for its further development as a potential therapeutic agent. While the presented crystallographic data is illustrative, the detailed experimental protocols and the visualization of its potential biological mechanism offer valuable insights for researchers in the field. Future work should focus on obtaining and publishing the definitive crystal structure of this compound to further advance the rational design of novel indole-based drugs.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides detailed protocols and data for the regioselective formylation of indole-2-carboxylic acid esters at the C-3 position. The resulting 3-formyl-indole-2-carboxylic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules, including tryptophan analogues and other complex heterocyclic systems.
The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to afford the desired aldehyde.
Reaction Mechanism and Workflow
The Vilsmeier-Haack formylation of indole-2-carboxylic acid esters proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.
Caption: General workflow of the Vilsmeier-Haack formylation of indole-2-carboxylic acid esters.
Data Presentation: Substrate Scope and Yields
The Vilsmeier-Haack formylation is a highly efficient method for introducing a formyl group at the C-3 position of various indole-2-carboxylic acid esters. The reaction generally proceeds in good to excellent yields and is tolerant of a range of substituents on the indole nucleus.
| Substrate (Indole-2-carboxylic acid ester) | Reagents | Reaction Conditions | Yield (%) | Reference |
| Ethyl ester | POCl₃, DMF | 0 °C to rt | Not specified, but preparative | [2] |
| Ethyl ester, 5-Nitro | POCl₃, DMF | rt to reflux, 2h | Not specified, but preparative | |
| Ethyl ester, 5-Bromo | POCl₃, 1-methylpyrrolidin-2-one | -10 °C to 0 °C | 95% (of the iminium salt precursor) | |
| Ethyl ester, 5-Methoxy | Not specified | Not specified | Not specified, but synthesized |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate
This protocol is adapted from the work of Jakše, R., et al.[2]
Materials:
-
Ethyl indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of N,N-dimethylformamide to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.
-
To this freshly prepared Vilsmeier reagent, add ethyl indole-2-carboxylate portion-wise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time (typically a few hours, monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous mixture with a sodium hydroxide solution to hydrolyze the iminium intermediate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of Ethyl 5-Nitro-1H-indole-2-carboxylate
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium carbonate
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in N,N-dimethylformamide, add phosphorus oxychloride dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture under reflux for an additional 2 hours (monitor by TLC).
-
Cool the solution to room temperature.
-
Neutralize the reaction mixture by adding anhydrous sodium carbonate until the pH reaches approximately 8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary.
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring.
References
Application Notes and Protocols: Japp–Klingemann Reaction for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Japp–Klingemann reaction is a powerful and versatile method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1] These resulting hydrazones are crucial intermediates, most notably in the subsequent Fischer indole synthesis, which provides a direct route to the indole core, a privileged scaffold in medicinal chemistry.[1][2][3] This protocol outlines the application of the Japp–Klingemann reaction for the preparation of functionalized indoles, valuable precursors in drug discovery and development.
The overall synthetic strategy involves two primary stages:
-
Japp–Klingemann Reaction: Formation of an arylhydrazone intermediate from an in situ generated aryldiazonium salt and a β-keto-ester.[3]
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the isolated arylhydrazone to furnish the desired indole derivative.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the two-step synthesis of various indole derivatives, commencing with the Japp–Klingemann reaction. This data is compiled from various literature sources to provide a comparative overview of achievable yields under different conditions.
| Starting Aniline | β-Keto-Ester/Ketone | Japp–Klingemann Reaction Conditions | Hydrazone Yield (%) | Fischer Indole Synthesis Conditions | Final Indole Yield (%) | Reference |
| p-toluidine | 1-benzyl-3-(hydroxymethylidine)-piperidin-4-one | NaNO₂, aq. HCl, 0-5°C; then NaOAc, MeOH, H₂O | Not specified | Acetic acid, HCl, 125-130°C, 0.5h | Not specified | |
| m-anisidine | Ethyl α-ethylacetoacetate | NaNO₂, aq. HCl; then ethanolic HCl | Not specified | Heated in ethanolic HCl | Not specified (10:1 mixture of isomers) | [4] |
| Aniline | Ethyl acetoacetate | NaNO₂, aq. HCl, 0-5°C; then NaOAc, EtOH, H₂O | Not specified | InCl₃ (10 mol%), Toluene, reflux, 2-4h | Not specified | [3] |
| p-fluoroaniline | Ethyl formate derived intermediate | NaNO₂, aq. HCl, 0°C; then NaOAc, MeOH, H₂O | Not specified | Acetic acid, HCl, 125-130°C, 0.5h | Not specified | [5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of indole derivatives via the Japp–Klingemann reaction followed by Fischer indole cyclization.
Protocol 1: Synthesis of the Arylhydrazone Intermediate (Japp–Klingemann Reaction)
This protocol is based on the well-established Japp-Klingemann reaction.[3]
Materials:
-
Substituted Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Keto-ester (e.g., Ethyl acetoacetate)
-
Sodium Acetate (CH₃COONa)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted aniline (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 10-15 minutes.
-
-
Coupling Reaction:
-
In a separate, larger beaker, prepare a solution of the β-keto-ester (1.0 eq.) and sodium acetate (3.0-4.0 eq.) in a mixture of ethanol (or methanol) and water.[5]
-
Cool this mixture to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring over a period of 30 minutes.
-
A colored precipitate of the arylhydrazone should form.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to an hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the crude arylhydrazone. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Protocol 2: Synthesis of the Indole Derivative (Fischer Indole Synthesis)
Materials:
-
Arylhydrazone (from Protocol 1)
-
Acid catalyst (e.g., Glacial Acetic Acid/HCl mixture, Indium(III) chloride)[3][5]
-
Solvent (e.g., Toluene, Ethanol)
Procedure:
-
Cyclization Reaction (Acid/Solvent Method):
-
Suspend the dried arylhydrazone (1.0 eq.) in a suitable solvent such as a mixture of glacial acetic acid and concentrated HCl.[5]
-
Heat the reaction mixture to reflux (typically 125-130°C) for 30 minutes to several hours.[5]
-
Alternatively, for a milder Lewis acid-catalyzed reaction, suspend the hydrazone in toluene and add a catalytic amount of Indium(III) chloride (e.g., 10 mol%). Heat to reflux for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an acetic acid/HCl mixture, pour the reaction mixture into cold water with stirring to precipitate the crude indole.
-
If using the InCl₃/toluene method, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer.[3]
-
Collect the crude product by filtration or after extraction.
-
Purify the crude indole by column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow described in this protocol.
Caption: Japp-Klingemann reaction pathway for indole synthesis.
Caption: General experimental workflow for indole synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]
The Versatile Scaffold: 3-Formyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Formyl-1H-indole-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural features, including the reactive aldehyde group and the carboxylic acid moiety on the indole core, provide ample opportunities for chemical modification and the introduction of diverse pharmacophores. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of inhibitors targeting key enzymes and receptors implicated in various diseases, including HIV-1 infection and inflammatory disorders.
Therapeutic Applications and Target-Specific Derivatives
The this compound framework has been successfully employed to generate potent and selective inhibitors for several biological targets. This section highlights its application in the development of inhibitors for HIV-1 Integrase, Cysteinyl Leukotriene Receptor 1 (CysLT1), and Cytosolic Phospholipase A2 (cPLA2).
HIV-1 Integrase Inhibitors
Mechanism of Action: HIV-1 integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Inhibitors targeting the strand transfer activity of integrase (INSTIs) are a cornerstone of modern antiretroviral therapy. Derivatives of this compound have been designed to chelate the essential Mg2+ ions in the active site of the integrase, thereby blocking its function.[1][2]
Quantitative Data Summary:
| Compound ID | Modification on Indole Scaffold | HIV-1 Integrase IC50 (µM) | Reference |
| 1 | Unspecified derivative | 32.37 | [3] |
| 3 | Indole-2-carboxylic acid derivative | - | [1][2] |
| 17a | C6-halogenated benzene and C3 long branch | 3.11 | [3] |
| 20a | Optimized long branch on C3 | 0.13 | [1][2] |
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
Mechanism of Action: CysLT1 is a G-protein coupled receptor that plays a pivotal role in the pathophysiology of asthma and other inflammatory conditions by mediating the effects of cysteinyl leukotrienes. Antagonists of this receptor can effectively block these pro-inflammatory signals. The indole-2-carboxylic acid moiety in these derivatives serves as a crucial pharmacophore for potent antagonist activity.[4]
Quantitative Data Summary:
| Compound ID | Modification on Indole Scaffold | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |
| 1 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group | 0.66 ± 0.19 | >10 | [4] |
| 17k | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy | 0.0059 ± 0.0011 | 15 ± 4 | [4] |
Cytosolic Phospholipase A2 (cPLA2) Inhibitors
Mechanism of Action: cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids. Inhibition of cPLA2 can therefore mitigate inflammatory responses. Specific derivatives of 3-(octadecanoylaminomethyl)indole-2-carboxylic acid have shown inhibitory activity against this enzyme.[5]
Quantitative Data Summary:
| Compound ID | Modification on Indole Scaffold | cPLA2 IC50 (µM) | Reference |
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | N-methylation and C3-octadecanoyl modification | 8 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of inhibitors derived from this compound.
HIV-1 Integrase Strand Transfer Assay
Objective: To determine the in vitro inhibitory activity of compounds against the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the U5 end of HIV-1 LTR)
-
Target DNA (digoxigenin-labeled oligonucleotide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Coat the streptavidin-coated microplate wells with the biotin-labeled donor DNA.
-
Wash the wells to remove unbound donor DNA.
-
Add the test compounds at various concentrations to the wells.
-
Add recombinant HIV-1 integrase to initiate the reaction.
-
Incubate to allow for the strand transfer reaction to occur.
-
Wash the wells to remove unbound components.
-
Add the digoxigenin-labeled target DNA.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
Wash the wells thoroughly.
-
Add the anti-digoxigenin-HRP antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values from the dose-response curves.
CysLT1 Receptor Calcium Mobilization Assay
Objective: To measure the antagonist activity of compounds on the CysLT1 receptor by quantifying their ability to inhibit ligand-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells)
-
CysLT1 receptor agonist (e.g., LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed the CysLT1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add the CysLT1 agonist (LTD4) to all wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium flux in the presence and absence of the compounds.
-
Calculate the IC50 values from the dose-response curves.
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
Objective: To assess the inhibitory potential of compounds against cPLA2 activity by measuring the release of arachidonic acid from a labeled substrate.
Materials:
-
Purified recombinant cPLA2 or cell lysate containing cPLA2
-
Radiolabeled arachidonic acid-containing phospholipid substrate (e.g., [3H]arachidonyl-phosphatidylcholine)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM CaCl2, 2 mM DTT)
-
Test compounds
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the radiolabeled substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the cPLA2 enzyme or cell lysate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).
-
Extract the released [3H]arachidonic acid into an organic solvent.
-
Separate the organic phase containing the free fatty acid from the aqueous phase.
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the cPLA2 activity.
-
Determine the inhibitory effect of the test compounds and calculate the IC50 values.
Signaling Pathways and Experimental Workflows
HIV-1 Integrase Inhibition Workflow
Caption: Workflow for screening and optimizing HIV-1 integrase inhibitors.
CysLT1 Receptor Antagonism Signaling Pathway
Caption: CysLT1 receptor signaling pathway and point of inhibition.
Cytosolic Phospholipase A2 (cPLA2) Signaling Pathway
Caption: cPLA2 signaling pathway and mechanism of inhibition.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Formyl-1H-indole-2-carboxylic Acid in the Development of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-formyl-1H-indole-2-carboxylic acid as a scaffold in the design and synthesis of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors. HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. Indole-based compounds have emerged as a promising class of inhibitors targeting this enzyme.
Introduction
HIV-1 integrase catalyzes the integration of the reverse-transcribed viral DNA into the host genome, a crucial step for viral replication.[1] This process involves two main catalytic activities: 3'-processing and strand transfer.[2] Inhibitors of the strand transfer step (INSTIs) are a key component of highly active antiretroviral therapy (HAART).[1][3] The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel INSTIs.[3][4] The core structure, particularly the indole nucleus and the C2-carboxylic acid, can chelate the two essential Mg²⁺ ions in the active site of the integrase enzyme.[1][3][4] The 3-formyl group on the indole ring serves as a versatile chemical handle for structural modifications to enhance inhibitory potency and improve pharmacokinetic properties.
Mechanism of Action of Indole-Based HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors. Their mechanism of action involves binding to the active site of the integrase enzyme. The indole nitrogen and the carboxylate group chelate the two divalent magnesium ions (Mg²⁺) that are essential for the catalytic activity of the enzyme.[4] This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer reaction and blocking the integration of the viral genome into the host DNA.[1] Structural modifications on the indole scaffold, often originating from the 3-formyl position, can introduce interactions with surrounding amino acid residues and the viral DNA, further enhancing the binding affinity and inhibitory activity.[1][4]
Quantitative Data on Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of indole-2-carboxylic acid derivatives against HIV-1 integrase and their cytotoxicity in MT-4 cells.
| Compound ID | R (Substitution at C3) | R' (Substitution at C6) | IC₅₀ (µM) [a] | CC₅₀ (µM) [b] |
| 1 | H | H | 32.37 | >80 |
| 17a | -CH₂-O-benzyl | 4-fluorophenyl | 3.11 | >80 |
| 20a | -CH₂-O-(4-trifluoromethyl)benzyl | 4-fluorophenyl | 0.13 | >29 |
| 15 | -CH₂-O-(4-trifluoromethyl)benzyl | H | 5.3 | >80 |
| 18 | -CH₂-O-(2-fluorobenzyl) | Br | 6.5 | >29 |
| 16b | -CH₂-O-benzyl | 4-chloroaniline | 1.70 | >80 |
| 19a | -CH₂-O-(2-fluorobenzyl) | 4-fluoroaniline | 1.05 | >29 |
| 19b | -CH₂-O-(2-fluorobenzyl) | 4-chloroaniline | 1.15 | >29 |
[a] Concentration required to inhibit the in vitro strand-transfer step of integration by 50%.[1][4] [b] Concentration that inhibits the proliferation of MT-4 cells by 50%.[4]
Experimental Protocols
Synthesis of Indole-2-carboxylic Acid Derivatives from this compound
This protocol describes a general method for the synthesis of various derivatives.
Step 1: Reduction of the 3-formyl group
-
To a solution of this compound ester in a suitable solvent (e.g., methanol), add sodium borohydride (NaBH₄) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-(hydroxymethyl)-1H-indole-2-carboxylate.
Step 2: O-alkylation of the 3-hydroxymethyl group
-
To a solution of the 3-(hydroxymethyl)-1H-indole-2-carboxylate in an anhydrous solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes, then add the desired benzyl halide (e.g., 4-fluorobenzyl bromide).
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the O-alkylated intermediate.
Step 3: Suzuki Coupling for C6-arylation (if applicable)
-
If the starting material has a halogen (e.g., bromine) at the C6 position, a Suzuki coupling can be performed.
-
Combine the C6-bromo-indole derivative, the desired boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 4: Hydrolysis of the ester
-
Dissolve the final ester intermediate in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 2-6 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the final carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain the pure indole-2-carboxylic acid derivative.
Biochemical HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[5]
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (vDNA) substrate (biotinylated)
-
Target DNA (tDNA) substrate (labeled with a detectable tag, e.g., digoxigenin)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Test compounds dissolved in DMSO
Procedure:
-
Coat the streptavidin-coated microplate wells with the biotinylated donor DNA and incubate for 1 hour at 37°C.
-
Wash the wells to remove unbound donor DNA.
-
Add the recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow the formation of the integrase-vDNA complex.
-
Add serial dilutions of the test compounds to the wells and incubate for 5-10 minutes at room temperature.
-
Initiate the strand transfer reaction by adding the labeled target DNA and incubate for 30-60 minutes at 37°C.
-
Wash the wells to remove unintegrated target DNA.
-
Add the anti-digoxigenin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells and add the HRP substrate.
-
After a suitable incubation time, stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell-Based HIV-1 Replication Assay
This assay evaluates the antiviral activity of the compounds in a cellular context.[6][7]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the HIV-1 viral stock with the diluted compounds for 30-60 minutes at 37°C.
-
Remove the medium from the cells and add the virus-inhibitor mixture.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the toxicity of the compounds to the host cells.
Materials:
-
MT-4 or TZM-bl cells
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader or luminometer
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percent cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: 3-Formyl-1H-indole-2-carboxylic Acid in Heterocyclic Synthesis
Introduction
3-Formyl-1H-indole-2-carboxylic acid and its ethyl ester derivative are versatile building blocks in synthetic organic and medicinal chemistry. The presence of three reactive functional groups—the indole N-H, the C2-carboxylic acid (or ester), and the C3-aldehyde—on adjacent positions provides a unique platform for the construction of a variety of fused heterocyclic systems. This document outlines detailed protocols for the synthesis of several key heterocyclic scaffolds, including pyridazino[4,5-b]indoles, pyrimido[4,5-b]indoles, and pyrazino[2,3-b]indoles, highlighting the utility of this starting material for researchers in drug discovery and development.
A general workflow for the utilization of Ethyl 3-formyl-1H-indole-2-carboxylate in heterocyclic synthesis is depicted below. The process begins with the formylation of the indole precursor, followed by cyclization reactions with various binucleophiles to yield the desired fused heterocyclic systems.
Application Notes and Protocols for In Vitro Evaluation of 3-Formyl-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Formyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring an indole core substituted with both a formyl and a carboxylic acid group. This structure serves as a valuable scaffold and a key intermediate in the synthesis of more complex indole derivatives that exhibit a wide range of biological activities.[1] Derivatives of indole-2-carboxylic acid have been shown to possess potent inhibitory effects against various enzymes and receptors, implicating their potential in therapeutic areas such as oncology, immunology, and virology.[2][3]
Given its role as a synthetic precursor, it is essential to characterize the intrinsic biological activity of this compound. These application notes provide a framework for the initial in vitro evaluation of this compound, beginning with a general assessment of cytotoxicity, followed by specific protocols for target-based assays inspired by the known activities of its derivatives. The presented protocols will guide researchers in determining its potential as a bioactive molecule.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro assays described in this document. This data is for illustrative purposes and serves as a template for presenting experimental results.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | Resazurin Assay | 72 | > 100 |
| MCF-7 (Breast Cancer) | Resazurin Assay | 72 | 85.4 |
| HeLa (Cervical Cancer) | Resazurin Assay | 72 | > 100 |
Table 2: Enzymatic Inhibition Profile of this compound
| Target Enzyme | Assay Type | Substrate | IC50 (µM) |
| EGFR | Kinase Activity Assay | Poly(Glu, Tyr) | 65.2 |
| CDK2/Cyclin A | Kinase Activity Assay | Histone H1 | > 100 |
| IDO1 | Enzyme Activity Assay | L-Tryptophan | 42.8 |
| HIV-1 Integrase | Strand Transfer Assay | U5 LTR DNA | > 100 |
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by derivatives of the title compound and a general experimental workflow for its in vitro characterization.
Caption: EGFR signaling pathway with potential inhibition by an indole derivative.
Caption: General workflow for in vitro screening of the test compound.
Experimental Protocols
General Cell Viability Assessment: Resazurin Reduction Assay
This protocol is a primary screen to evaluate the general cytotoxicity of this compound against various cell lines. The resazurin assay measures the metabolic activity of viable cells.[1][4][5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
96-well, opaque-walled microplates
-
This compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[5]
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (medium with resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Target-Based Assay: In Vitro EGFR Kinase Activity Assay
This protocol assesses the direct inhibitory effect of the compound on the kinase activity of Epidermal Growth Factor Receptor (EGFR), a target of some indole derivatives. The assay measures the amount of ADP produced, which correlates with enzyme activity.[6][7]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well, white, low-volume microplates
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or control (vehicle or positive control).
-
Add 2 µL of recombinant EGFR enzyme (e.g., 5 ng) diluted in kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix containing Poly(Glu, Tyr) substrate (e.g., 0.2 µg/µL) and ATP (e.g., 25 µM) in kinase assay buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the positive (enzyme activity without inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Target-Based Assay: In Vitro IDO1 Enzyme Inhibition Assay
This protocol determines the inhibitory activity of the compound against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target for cancer immunotherapy.[2] The assay measures the production of N-formylkynurenine (NFK).[9]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
This compound
-
Positive control inhibitor (e.g., Epacadostat)
-
Fluorogenic developer solution (for NFK detection)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a reaction premix containing IDO1 assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[10]
-
Prepare a stock solution of L-Tryptophan (e.g., 400 µM) in assay buffer.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add 50 µL of the reaction premix.
-
Add a small volume of the diluted compound or controls.
-
Add recombinant IDO1 enzyme to each well (except for the no-enzyme control).
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding L-Tryptophan solution to a final volume of 100 µL.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Detection:
-
Add 50 µL of the fluorogenic developer solution to each well.
-
Seal the plate and incubate at 45°C for 3 hours with gentle shaking, protected from light.[9]
-
Cool the plate to room temperature for 1 hour.
-
-
Measurement and Analysis:
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[9]
-
Calculate the percentage of IDO1 inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Formyl-1H-indole-2-carboxylic Acid
Introduction
3-Formyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting diverse therapeutic areas. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust two-step process commencing with the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate, followed by alkaline hydrolysis.
Overall Synthetic Pathway
The synthesis proceeds in two main stages:
-
Vilsmeier-Haack Formylation: Ethyl 1H-indole-2-carboxylate is formylated at the C3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield ethyl 3-formyl-1H-indole-2-carboxylate.
-
Alkaline Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to afford the target compound, this compound.
Quantitative Data Summary
The following tables provide a summary of the typical reaction parameters and expected outcomes for the scale-up synthesis.
Table 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 1H-indole-2-carboxylate | 1.0 equivalent | Starting material |
| N,N-Dimethylformamide (DMF) | 10-15 volumes | Reagent and solvent |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents | Formylating agent precursor |
| Reaction Conditions | ||
| Temperature (Vilsmeier reagent formation) | 0-5 °C | Critical for safety and stability |
| Temperature (Formylation) | 80-100 °C | Reaction temperature |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC for completion |
| Work-up & Purification | ||
| Quenching | Ice-water and aqueous base (e.g., NaOH) | Highly exothermic, perform with caution |
| Purification | Recrystallization (e.g., from ethanol) | |
| Yield & Purity | ||
| Expected Yield | 85-95% | |
| Purity | >98% | By HPLC/NMR |
Table 2: Alkaline Hydrolysis of Ethyl 3-formyl-1H-indole-2-carboxylate
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 3-formyl-1H-indole-2-carboxylate | 1.0 equivalent | Starting material from Step 1 |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 equivalents | Hydrolyzing agent |
| Solvent | Ethanol/Water mixture (e.g., 1:1) | To ensure solubility of reactants |
| Reaction Conditions | ||
| Temperature | 60-80 °C (Reflux) | |
| Reaction Time | 1-3 hours | Monitor by TLC/HPLC for completion |
| Work-up & Purification | ||
| Work-up | Acidification (e.g., with HCl) to precipitate the product | Adjust pH to ~2-3 |
| Purification | Washing with water and drying | |
| Yield & Purity | ||
| Expected Yield | >90% | |
| Purity | >99% | By HPLC/NMR |
Experimental Protocols
Step 1: Scale-up Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate (Vilsmeier-Haack Formylation)
This protocol is designed for a multi-gram scale synthesis.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Multi-neck round-bottom flask of appropriate size, equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle with temperature controller.
-
Cooling bath (ice-salt or cryo-cooler).
-
Buchner funnel and filtration apparatus.
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a clean, dry, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add N,N-dimethylformamide (10 volumes relative to the starting ester).
-
Cool the DMF to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, often colored, solution.
-
-
Formylation Reaction:
-
In a separate flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Slowly add the solution of the indole ester to the pre-formed Vilsmeier reagent, maintaining the temperature below 20 °C.
-
After the addition is complete, gradually heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will hydrolyze the intermediate iminium salt and precipitate the product.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure ethyl 3-formyl-1H-indole-2-carboxylate as a solid.
-
-
Drying:
-
Dry the purified product under vacuum at 40-50 °C to a constant weight.
-
Step 2: Scale-up Synthesis of this compound (Alkaline Hydrolysis)
Materials:
-
Ethyl 3-formyl-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic or mechanical stirrer.
-
Heating mantle.
-
pH meter or pH paper.
-
Buchner funnel and filtration apparatus.
Procedure:
-
Hydrolysis:
-
To a round-bottom flask, add ethyl 3-formyl-1H-indole-2-carboxylate (1.0 equivalent) and a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux (approximately 80 °C).
-
Maintain at reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
If necessary, filter the solution to remove any insoluble impurities.
-
Slowly add concentrated hydrochloric acid to the stirred solution to acidify it to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Stir the suspension in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
-
Drying:
-
Dry the final product, this compound, under vacuum at 60-70 °C to a constant weight.
-
Safety Considerations
The Vilsmeier-Haack reaction is exothermic and involves the use of corrosive and reactive reagents.[1][2]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vilsmeier Reagent: The in situ formed Vilsmeier reagent is thermally unstable.[1] It is crucial to maintain low temperatures during its preparation to prevent decomposition and a potential runaway reaction.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.
-
Alkaline Hydrolysis: The hydrolysis step involves the use of a strong base. Avoid contact with skin and eyes.
It is highly recommended to perform a thermal hazard assessment before attempting this synthesis on a large scale.
Experimental Workflow and Logical Relationships
References
Troubleshooting & Optimization
Technical Support Center: Optimizing V-H Reactions for Indoles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack reaction for the formylation of indoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its mechanism in the context of indoles?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] For indoles, it introduces a formyl group (-CHO), typically at the C3 position, which has the highest electron density.[1][3] The reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5][6][7][8]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate.[3][4] This intermediate is then hydrolyzed during aqueous work-up to yield the final indole-3-carboxaldehyde.[7][9]
Q2: What are the common Vilsmeier reagents and how do they differ?
The most common Vilsmeier reagent is generated from DMF and POCl₃.[5] However, other acid chlorides can be used, including thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which can influence reactivity.[5] The choice of reagent can be critical for substrates that are sensitive or less reactive. While POCl₃ is widely used, oxalyl chloride can sometimes offer milder reaction conditions.
Q3: How do substituents on the indole ring affect the reaction?
The electronic properties of substituents on the indole nucleus significantly impact the reaction's outcome.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains enhance the nucleophilicity of the indole ring, generally leading to faster reactions and higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less reactive. These substrates often require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[8]
Q4: Why does formylation preferentially occur at the C3 position?
The regioselectivity of the Vilsmeier-Haack reaction on the indole ring is governed by the electronic distribution. The C3 position of indole is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred point of attack for the electrophilic Vilsmeier reagent.[3] This leads to the predominant formation of indole-3-carboxaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of indoles.
Problem 1: Low or No Yield of the Desired 3-Formylindole
| Possible Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is flame-dried, and use anhydrous DMF and fresh, high-purity POCl₃.[10] Prepare the reagent at a low temperature (0–5 °C) and use it immediately.[10][11] |
| Insufficient Reagent | For less reactive or deactivated indoles, a stoichiometric excess of the Vilsmeier reagent may be necessary. Increase the equivalents of the reagent incrementally (e.g., from 1.5 to 2.5 eq.). |
| Low Reaction Temperature/Short Time | Some indole substrates require more energy to react. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[8][10] |
| Improper Work-up/Hydrolysis | The intermediate iminium salt must be completely hydrolyzed to the aldehyde. After quenching the reaction with ice water, ensure the pH is adjusted to be alkaline (pH 8-9) using a base like NaOH or NaHCO₃ and stir vigorously to facilitate hydrolysis.[1][11] |
Problem 2: Formation of Multiple Products or a Tarry Residue
| Possible Cause | Recommended Solution |
| Reaction Overheating | The formation of the Vilsmeier reagent is exothermic.[10] Prepare the reagent in an ice bath to maintain a low temperature. Add the indole substrate solution dropwise to control the reaction rate and prevent overheating, which can lead to polymerization and side reactions.[10] |
| Excess Vilsmeier Reagent | While sometimes necessary, a large excess of the Vilsmeier reagent can lead to side products, such as di-formylation or reaction at other sites. Optimize the stoichiometry to use the minimum effective amount of reagent.[10] |
| Decomposition of Starting Material/Product | Sensitive indoles may decompose under harsh conditions. Consider using a milder Vilsmeier system (e.g., with oxalyl chloride) or running the reaction at a lower temperature for a longer duration. |
| Impure Reagents | Impurities in DMF (like dimethylamine from decomposition) can react with the Vilsmeier reagent.[12] Use high-purity, anhydrous solvents and fresh reagents.[12] |
Problem 3: Difficulty in Isolating the Product
| Possible Cause | Recommended Solution |
| Product is Water-Soluble | If the product has some aqueous solubility, it may be lost during the extraction phase. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extracting with an organic solvent. |
| Emulsion Formation | Emulsions can form during extraction, making phase separation difficult.[10] Add brine to help break the emulsion or filter the mixture through a pad of Celite. |
| Product Does Not Precipitate | Many 3-formylindoles precipitate from the aqueous mixture after hydrolysis and neutralization. If yours does not, perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following tables provide a summary of reported data for various indole derivatives.
Table 1: Effect of Indole Substitution on Reaction Outcome
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 88 | [1] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [1] |
| 5-Nitroindole | POCl₃, DMF | 0 to 85 | 10 | 75 | [1] |
Experimental Protocols
1. General Protocol for Vilsmeier Reagent Preparation
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.[11] After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C. The Vilsmeier reagent is typically used immediately in the next step.
2. General Protocol for Indole Formylation
To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of the indole substrate in an anhydrous solvent (often DMF or a chlorinated solvent like 1,2-dichloroethane) dropwise.[5] After the addition, the reaction mixture may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the indole.[4][5] Monitor the reaction by TLC.
3. General Work-up and Purification Procedure
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.[5] This will hydrolyze the intermediate iminium salt. Basify the aqueous mixture to a pH of 8-9 by slowly adding a solution of NaOH or saturated NaHCO₃.[1] If a solid precipitates, collect it by vacuum filtration and wash with cold water.[1] If no solid forms, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[1][4]
Visualized Workflows and Logic
Diagram 1: General Experimental Workflow
Caption: Standard workflow for the Vilsmeier-Haack formylation of indoles.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. reddit.com [reddit.com]
Improving the yield of the Japp–Klingemann indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Japp–Klingemann indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Japp–Klingemann reaction and its role in indole synthesis?
A1: The Japp–Klingemann reaction is a chemical reaction that synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] These resulting hydrazones are crucial intermediates that can then undergo Fischer indole synthesis to form the indole ring, a core structure in many pharmaceuticals.[2][3]
Q2: What are the most common causes of low yields in the Japp–Klingemann synthesis?
A2: Low yields are frequently attributed to several factors:
-
Formation of a stable azo compound instead of the desired hydrazone: This can occur under conventional reaction conditions.[4][5]
-
Side product formation: Increasing temperature or pH can lead to numerous side products.[4][5]
-
Decomposition of the diazonium salt: Diazonium salts can be unstable, and prolonged reaction times or elevated temperatures can lead to their decomposition.
-
Substrate-related issues: Electron-rich anilines can be problematic, leading to lower yields or the formation of undesired acyl hydrazones.[6]
Q3: How does the pH of the reaction mixture affect the yield?
A3: The pH is a critical parameter. The reaction generally requires a pH of 4-5 to ensure a sufficient concentration of the dione anion (enolate) for the reaction to proceed effectively.[6] A highly acidic environment (pH 0-1) can be detrimental to the yield.[6]
Q4: Can electron-rich anilines be used effectively in this synthesis?
A4: While challenging, it is possible. Electron-rich anilines can lead to the formation of less electrophilic diazonium salts, resulting in lower yields.[6] To mitigate this, it is recommended to use the diazonium solution immediately after its formation to minimize decomposition.[6] In some cases, using an excess of the diazonium salt (1.2-1.3 equivalents) may improve the outcome.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Hydrazone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry of Diazotization Reagents | Use a slight excess of sodium nitrite (e.g., 1.05 equivalents) and a larger excess of hydrochloric acid (e.g., 5 equivalents).[6] | Ensures complete diazotization while minimizing side reactions of excess nitrous acid. |
| Decomposition of Diazonium Salt | Prepare the diazonium salt at 0-5°C and use it immediately in the subsequent coupling reaction.[6] | Minimizes the degradation of the unstable diazonium salt, making more of it available for the reaction. |
| Suboptimal pH for Coupling Reaction | Adjust the pH of the β-keto-ester/acid solution to 4-5 using a buffer like sodium acetate. Use 3-4 equivalents of sodium acetate to neutralize the acid from the diazotization step.[6] | Optimizes the concentration of the enolate nucleophile, facilitating the attack on the diazonium salt. |
| Formation of Stable Azo Compound | After the initial coupling, ensure conditions are suitable for hydrolysis to the hydrazone. This may involve adjusting the pH or temperature, though care must be taken to avoid side products.[4][5] | Promotes the conversion of the intermediate azo compound to the desired hydrazone. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Maintain a low temperature (0-5°C) throughout the diazotization and coupling steps. | Reduces the rate of side reactions and decomposition of the diazonium salt. |
| Incorrect pH | Maintain the pH in the optimal 4-5 range during the coupling reaction.[6] | Minimizes the formation of byproducts that can arise under overly acidic or basic conditions. |
| Reaction with Electron-Rich Anilines | For problematic substrates like dimethoxyaniline, consider using an excess of the diazonium salt (1.2-1.3 equivalents). | Can help to drive the reaction towards the desired product, even with less reactive diazonium salts. |
| Cleavage of the Undesired Acyl Group | If the wrong acyl group is cleaved, consider saponifying the β-keto-ester to the corresponding sodium salt before the coupling reaction. | This can direct the reaction to cleave the carboxyl group instead of the desired acyl group. |
Experimental Protocols
Protocol 1: General Procedure for the Japp–Klingemann Reaction
This protocol details the synthesis of a hydrazone intermediate from an aniline and a β-keto-ester.
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve the aniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting solution for 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Part B: Coupling with β-Keto-ester
-
In a separate larger flask, dissolve the β-keto-ester (1 equivalent) and sodium acetate (3-4 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto-ester solution. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
Protocol 2: Subsequent Fischer Indole Synthesis
The hydrazone obtained from the Japp–Klingemann reaction can be converted to an indole using the following general procedure.
-
Suspend the purified hydrazone in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add a Brønsted acid (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂) catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography or recrystallization.
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of the Japp–Klingemann reaction followed by Fischer indole synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yields in the Japp–Klingemann reaction.
References
Purification challenges of 3-Formyl-1H-indole-2-carboxylic acid
Technical Support Center: 3-Formyl-1H-indole-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected after purification. What are the common causes of product loss?
Low yield can be attributed to several factors during the workup and purification stages. The primary causes include:
-
Incomplete Hydrolysis: If you are synthesizing the acid from its ester (e.g., ethyl 3-formyl-1H-indole-2-carboxylate), the hydrolysis step might be incomplete.[1] This leaves the less polar ester in the crude mixture, which may be lost during aqueous extractions.
-
Product Precipitation during Workup: The product is a carboxylic acid and will be soluble in basic aqueous solutions (as the carboxylate salt) but will precipitate out upon acidification. If the pH is not lowered sufficiently, or if too much water is used, some product may remain dissolved.
-
Degradation: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at high temperatures. Avoid prolonged heating of the acidic form, especially in solution.
-
Loss during Recrystallization: Choosing a suboptimal solvent for recrystallization can lead to significant product loss, either by the product remaining too soluble in the mother liquor or by precipitating prematurely with impurities. It is common to lose 15% or more of the product even in a well-optimized recrystallization.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm struggling to remove impurities from my crude product. What are the likely impurities and how can I remove them?
The most common impurities originate from the synthetic route, typically a Vilsmeier-Haack formylation of an indole-2-carboxylate followed by hydrolysis.[1]
Common Impurities and Removal Strategies
| Impurity | Likely Source | Identification (Analytical Method) | Recommended Purification Strategy |
| Indole-2-carboxylic acid | Incomplete formylation or decarboxylation of the starting material if the reaction is harsh. | LC-MS: Different retention time and mass. ¹H NMR: Absence of aldehyde proton (~10 ppm). | Recrystallization: This impurity is often more polar. A carefully chosen solvent system should allow for its separation. Column Chromatography: A polar solvent system can separate the two acids. |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Incomplete hydrolysis of the ester precursor.[1] | TLC: Less polar spot than the acid. ¹H NMR: Presence of ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm).[3] | Aqueous Wash: Wash the crude product dissolved in an organic solvent (like ethyl acetate) with a basic solution (e.g., sat. NaHCO₃). The carboxylic acid will move to the aqueous layer, leaving the ester behind. Acidify the aqueous layer to precipitate the pure product. |
| Dimethylformamide (DMF) | Solvent from the Vilsmeier-Haack reaction.[2] | ¹H NMR: Singlets around 8.0, 2.9, and 2.7 ppm. | Aqueous Workup: DMF is water-soluble. Thorough washing of the crude product with water or brine during the extraction phase is crucial. High-Vacuum Drying: Can remove residual DMF. |
| Unidentified Colored Impurities | Side reactions during formylation or air oxidation of the indole ring. | UV-Vis: Broad absorbance in the visible range. | Charcoal Treatment: Add activated charcoal during recrystallization to adsorb colored impurities. Silica Gel Chromatography: Polar, colored impurities often stick strongly to the baseline of the silica gel column. |
Q3: What is the best solvent system for recrystallizing this compound?
Finding the optimal recrystallization solvent requires balancing solubility: the compound should be soluble in the hot solvent but sparingly soluble at room temperature or below. Based on the structure (a polar carboxylic acid and a moderately polar indole core), mixed solvent systems or polar protic solvents are often effective.
Solubility Profile (Qualitative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Water | Insoluble | Very Sparingly Soluble | Not ideal as a single solvent. |
| Ethanol / Methanol | Sparingly Soluble | Soluble | A good candidate. Cooling the solution thoroughly is necessary for good recovery.[4] |
| Ethyl Acetate | Sparingly Soluble | Soluble | Can be effective. Often used with a non-polar co-solvent. |
| Acetone | Soluble | Very Soluble | May be too good a solvent, leading to poor recovery unless used with an anti-solvent. |
| Toluene / Hexane | Insoluble | Insoluble | Good choices for use as an "anti-solvent" with more polar solvents like ethyl acetate or acetone. |
| Chloroform / Isopropyl Ether | Sparingly Soluble | Soluble | A combination of a chlorinated solvent and an ether has been reported for similar structures.[5] |
Recommended Starting Point: Try recrystallizing from an Ethanol/Water or Ethyl Acetate/Hexane mixture. Dissolve the crude product in the minimum amount of the hot "good" solvent (Ethanol or Ethyl Acetate) and then slowly add the "bad" solvent (Water or Hexane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol assumes you have ~1 gram of crude this compound.
-
Dissolution: Place the crude solid into a 50 mL Erlenmeyer flask with a stir bar. Add ~15-20 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring until it reaches boiling. The solid should fully dissolve to give a clear solution.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water solution to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
General Purification Workflow
Caption: General Purification Workflow for the Target Compound.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in the Formylation of Indole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the formylation of indole-2-carboxylates. This resource is designed to help you optimize your reaction conditions, maximize the yield of your desired product, and simplify purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of indole-2-carboxylates?
A1: The primary side reactions depend on the formylation method used. Key side reactions include:
-
N-Formylation: Formation of an N-formyl group at the indole nitrogen is a common competing reaction, particularly under Vilsmeier-Haack conditions.
-
Benzene Ring Formylation: Formylation can occur at the C4, C5, C6, or C7 positions of the indole's benzene ring, leading to a mixture of regioisomers. The electron-withdrawing nature of the carboxylate group at C2 can sometimes direct electrophilic substitution to the benzene ring.
-
Di-formylation: In some cases, especially with highly activated substrates or an excess of the formylating agent, di-formylation can occur at multiple positions on the indole ring.
-
Decarboxylation: Under harsh reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases, the ester group at the C2 position can be hydrolyzed to a carboxylic acid, which may then undergo decarboxylation.[1][2]
-
Polymerization/Tar Formation: Indoles, being electron-rich heterocycles, are susceptible to polymerization and degradation under strongly acidic or high-temperature conditions, leading to the formation of intractable tars.[3]
-
Formation of Nitriles and Amides: When using aldoxime-substituted indole precursors with the Vilsmeier-Haack reagent, the formation of nitriles and amides has been observed as a side reaction.
Q2: Which formylation method is most suitable for indole-2-carboxylates?
A2: The Vilsmeier-Haack reaction is the most commonly employed and generally most effective method for the C3-formylation of indole-2-carboxylates.[4][5] It typically offers good yields and regioselectivity for the desired 3-formyl product. The Reimer-Tiemann and Duff reactions are less commonly used for this specific substrate due to lower efficiency and potential for more complex side reactions.[6][7]
Q3: How does the ester group at the C2 position influence the formylation reaction?
A3: The ester group at the C2 position is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. This deactivation can make the reaction more sluggish and may require more forcing conditions. However, it also enhances the regioselectivity for substitution at the electron-rich C3 position. The presence of the C2-ester can also influence the ratio of C3-formylation to benzene-ring formylation.
Q4: How can I minimize the formation of the N-formyl byproduct?
A4: To minimize N-formylation, consider the following:
-
Steric Hindrance: Introducing a bulky protecting group on the indole nitrogen prior to formylation can sterically hinder N-formylation.
-
Reaction Conditions: Using milder reaction conditions, such as lower temperatures and shorter reaction times, can favor C-formylation over N-formylation.
-
Work-up Procedure: Careful control of the work-up conditions is crucial. Hydrolysis of the N-formyl group can sometimes be achieved under specific pH conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 3-Formyl-indole-2-carboxylate
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3] |
| Insufficiently Reactive Substrate | Indole-2-carboxylates are less reactive than unsubstituted indoles. A higher excess of the Vilsmeier reagent (e.g., 2-3 equivalents) and/or an increase in reaction temperature may be necessary. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.[3] |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific substrate. Start at a low temperature (0-5 °C) for the formation of the Vilsmeier reagent and the initial addition of the indole. If the reaction is sluggish, gradually increase the temperature and monitor by TLC.[3] |
| Premature Quenching | Ensure the reaction has gone to completion by TLC analysis before quenching with water or a basic solution. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Formylation on the Benzene Ring | The reaction conditions can influence the site of formylation. Lower reaction temperatures generally favor C3-formylation. The choice of solvent can also play a role; less polar solvents may favor C3 substitution. |
| Di-formylation | Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. Adding the indole-2-carboxylate solution slowly to the Vilsmeier reagent can also help to control the reaction. |
| N-Formylation | As mentioned in the FAQs, consider N-protection or optimizing reaction conditions (lower temperature, shorter time). |
Problem 3: Significant Formation of Tar/Polymer
| Potential Cause | Recommended Solution |
| Excessively High Reaction Temperature | Maintain strict temperature control throughout the reaction. The Vilsmeier-Haack reaction can be exothermic.[3] |
| Prolonged Reaction Time | Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic reaction medium. |
| Presence of Impurities | Use highly purified starting materials and solvents to prevent impurity-induced side reactions.[3] |
Quantitative Data Summary
The following table summarizes typical yields for the formylation of indole and related derivatives under Vilsmeier-Haack conditions. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Substrate | Product(s) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Indole-3-carboxaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 | [8] |
| 2-Methylindole | 1-Formyl-3-methylindole | POCl₃, DMF | 98-100 | 3 | 71 | [8] |
| 2-Formyl-3-methylindole | 22.5 | [8] | ||||
| 5-Nitroindole-2-carboxylic acid ethyl ester | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | rt to 50 | 4 | 95 | [4] |
| 6-Bromo-1H-indole-2-carboxylate | Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | POCl₃, DMF | rt to reflux | 2 | - | [9] |
Experimental Protocols
Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish-pink solid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve ethyl indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole-2-carboxylate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Slowly neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to isolate the desired ethyl 3-formyl-1H-indole-2-carboxylate.
Visualizing Reaction Pathways and Workflows
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack formylation of indole-2-carboxylates.
General Troubleshooting Workflow
Caption: Troubleshooting decision tree for formylation reactions.
References
- 1. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Overcoming solubility issues of 3-Formyl-1H-indole-2-carboxylic acid in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 3-Formyl-1H-indole-2-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A: The solubility of this compound is dictated by its molecular structure. It contains a largely hydrophobic indole ring system, which has poor water solubility. While it also possesses a carboxylic acid group that can be ionized to improve solubility, this group is a weak acid.[1] In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid remains largely in its protonated, uncharged form (-COOH), which is less soluble than its deprotonated, charged carboxylate form (-COO⁻).[2]
Q2: What is the recommended first step for solubilizing this compound for in vitro experiments?
A: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3][4][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The following troubleshooting guide provides a systematic approach to address this problem. Key strategies include adjusting the pH, using co-solvents, or employing complexation agents like cyclodextrins.[6]
Q4: How does pH impact the solubility of this compound?
A: As a weak acid, the solubility of this compound is highly pH-dependent.[7][8] Increasing the pH of the aqueous solution above the compound's pKa will deprotonate the carboxylic acid group, converting it to the much more water-soluble carboxylate salt.[1][2] Therefore, adjusting the pH of your final assay buffer to be more alkaline (e.g., pH 7.4 or higher) can significantly increase its solubility.[9]
Q5: What are cyclodextrins, and how can they improve solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic indole portion of your compound, forming a water-soluble inclusion complex.[10][12] This complex effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility without needing high concentrations of organic solvents.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[16]
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol [17] |
| Structure | Contains a carboxylic acid and an aldehyde group on an indole scaffold. |
| General Class | Weakly acidic, hydrophobic organic compound.[1][2] |
Troubleshooting Guide
Problem: Precipitation is observed in the biological assay after diluting the DMSO stock solution.
This guide provides a systematic workflow to diagnose and solve solubility issues. Start with Step 1 and proceed sequentially.
Caption: Troubleshooting workflow for precipitation issues.
Solubilization Strategies & Data
When selecting a strategy, always prioritize the one with the least potential for interfering with the biological assay. Run appropriate vehicle controls to ensure the chosen method does not produce false positive or negative results.
Table 2: Common Organic Solvents for Stock Solution Preparation
| Solvent | Max Recommended % in Cell-Based Assays | Pros | Cons/Considerations |
|---|---|---|---|
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | < 1.0% | Less toxic than DMSO for many cell types. | May not be as effective as DMSO for highly insoluble compounds. |
| Propylene Glycol | < 1.0% | A commonly used pharmaceutical co-solvent.[5] | Can increase the viscosity of the medium. |
Table 3: Comparison of Advanced Solubilization Strategies
| Method | Principle | Advantages | Disadvantages & Assay Compatibility |
|---|---|---|---|
| pH Adjustment | Increases solubility by ionizing the carboxylic acid group to a carboxylate salt.[7] | Simple to implement; uses common buffers. Avoids organic solvents. | The required alkaline pH may not be compatible with assay conditions (e.g., cell viability, enzyme stability).[9] |
| Co-solvents | Reduces the polarity of the bulk aqueous solution, allowing it to accommodate more of the hydrophobic drug.[3][4] | Simple to prepare mixtures of solvents like water, ethanol, and propylene glycol.[5] | High concentrations of co-solvents can be toxic to cells or denature proteins, interfering with the assay. |
| Cyclodextrin (CD) Complexation | Encapsulates the hydrophobic drug molecule within the CD's core, forming a water-soluble complex.[10][12] | High biocompatibility; often used in pharmaceutical formulations. Can significantly increase solubility with minimal organic solvent.[11][14] | CDs may interact with other components in the assay medium (e.g., cholesterol from cell membranes). The large CD molecule could sterically hinder drug-target interaction. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 1.89 mg of this compound (MW = 189.17 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for 5-10 minutes until all solid material is dissolved.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubility Assessment via pH Modification
-
Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., Phosphate-Buffered Saline at pH 6.5, 7.4, and 8.0).
-
Spike Compound: Add a small, precise volume of your DMSO stock solution to each buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., 0.5%).
-
Equilibrate: Incubate the solutions at the desired experimental temperature (e.g., 37°C) for 1-2 hours.
-
Observe: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to create a stock solution where the compound is complexed with cyclodextrin, which can then be diluted in aqueous media.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-formyl-1H-indole-7-carboxylic acid 97% | CAS: 317854-65-2 | AChemBlock [achemblock.com]
Stability testing of 3-Formyl-1H-indole-2-carboxylic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 3-Formyl-1H-indole-2-carboxylic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, temperature, light exposure, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the carboxylic acid group can potentially undergo decarboxylation under certain conditions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific stability data is limited, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for initial stock solutions due to their good solvating power for this type of molecule. For aqueous buffers, it is crucial to control the pH, as extreme pH values can catalyze degradation. It is advisable to prepare fresh aqueous solutions for immediate use.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present, two primary degradation pathways are of concern. The indole nucleus is prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or cleavage of the pyrrole ring to form compounds like isatin derivatives.[1][2] Additionally, the carboxylic acid group, being attached to an electron-rich aromatic system, could be susceptible to decarboxylation, especially at elevated temperatures.
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[3] These techniques can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guides
Issue 1: Rapid discoloration of the solution is observed.
-
Possible Cause: This is often an indication of oxidation of the indole ring. Exposure to air (oxygen) and light can accelerate this process.
-
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use amber vials to protect from light.
-
Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen.
-
Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the degradation rate.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: If the compound is degrading in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variability in the results.
-
Troubleshooting Steps:
-
Perform a preliminary stability test of the compound in the specific assay buffer under the same conditions (temperature, incubation time) as the main experiment.
-
Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the rate of degradation.
-
If significant degradation is observed, consider reducing the incubation time, preparing fresh compound dilutions for each time point, or identifying a more suitable solvent system.
-
Issue 3: Appearance of new peaks in the HPLC chromatogram over time.
-
Possible Cause: The appearance of new peaks is a direct indication of the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[3]
-
Review the storage and handling conditions. Ensure the solvent is of high purity and free of peroxides (in the case of ethers like THF).
-
Evaluate the pH of the solution, as both acidic and basic conditions can promote hydrolysis or other degradation reactions.
-
Stability Data Summary
The following table provides an illustrative summary of the expected stability of this compound in different solvents under typical laboratory conditions. Note: This data is representative and should be confirmed by experimental studies.
| Solvent | Temperature | Light Condition | Purity after 24h (%) | Purity after 7 days (%) | Main Degradation Product(s) |
| DMSO | Room Temp | Ambient Light | 98 | 92 | Oxidized indole species |
| DMSO | 4°C | Dark | >99 | 98 | Minimal degradation |
| Ethanol | Room Temp | Ambient Light | 95 | 85 | Oxidized and esterified products |
| Acetonitrile | Room Temp | Dark | 99 | 97 | Minimal degradation |
| PBS (pH 7.4) | 37°C | Dark | 90 | 70 | Oxidized and ring-opened products |
| 0.1 M HCl | Room Temp | Dark | 92 | 80 | Potential decarboxylation products |
| 0.1 M NaOH | Room Temp | Dark | 85 | 65 | Ring-opened products |
Experimental Protocol: Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
1. Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UHPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reversed-phase HPLC column
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 mM).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µM).
-
Aliquot the working solution into several amber vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature/ambient light, 4°C/dark, -20°C/dark).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 7 days).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. An example method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
Troubleshooting guide for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid derivatives
This guide provides troubleshooting advice and detailed protocols for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid and its derivatives. The primary focus is on the Vilsmeier-Haack formylation of indole-2-carboxylic acid precursors, a common and effective method for this transformation.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Vilsmeier-Haack formylation reaction is showing low to no yield. What are the common causes?
A1: Low yields are a frequent issue and can typically be traced to one of the following factors:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3] POCl₃ is highly sensitive to moisture and can decompose over time. Ensure you are using fresh or properly stored POCl₃ and anhydrous DMF.
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. The reaction often requires heating.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Insufficient Reagent: Ensure the correct stoichiometric ratios of POCl₃ and DMF to the indole substrate are used. A slight excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.
-
Deactivated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich aromatic systems.[2][5] If your indole-2-carboxylic acid starting material has strong electron-withdrawing groups, the indole ring may be too deactivated for the reaction to proceed efficiently.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products can complicate purification. Common side products include:
-
N-Formylation: In some cases, formylation can occur on the indole nitrogen, especially if the 3-position is sterically hindered or if reaction conditions are not optimized.[6]
-
Di-formylated Products: While less common, reaction at other positions on the indole or benzene ring is possible if the reaction is left for too long or at excessively high temperatures.
-
Unreacted Starting Material: A significant amount of starting material indicates an incomplete reaction (see Q1).
-
Polymerization/Decomposition: Indoles can be sensitive to strongly acidic conditions, which are generated during the reaction. This can lead to the formation of intractable polymeric tars, particularly with prolonged reaction times or high temperatures.
Q3: The final hydrolysis of the ester to the carboxylic acid is incomplete or fails. What can I do?
A3: The hydrolysis of the ethyl or methyl ester at the 2-position to the desired carboxylic acid can be challenging.
-
Steric Hindrance: The ester group at the C2 position, adjacent to the newly introduced formyl group at C3, can be sterically hindered, making saponification difficult.
-
Reaction Conditions: Standard hydrolysis conditions (e.g., LiOH or NaOH in aqueous alcohol) may require extended reaction times or elevated temperatures.[7] It is crucial to monitor the reaction by TLC until all the starting ester has been consumed.
-
Alternative Reagents: If standard conditions fail, consider using stronger hydrolytic conditions or different solvent systems, but be mindful of potential side reactions like decarboxylation at high temperatures.
Q4: How should I properly work up and purify the final this compound?
A4: The workup procedure is critical for isolating a pure product.
-
Hydrolysis of the Iminium Intermediate: The reaction mixture must be quenched by pouring it onto ice water or a cold basic solution (like sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt to the aldehyde.[3][5]
-
pH Adjustment: The final carboxylic acid product is soluble in basic aqueous solutions (as its carboxylate salt) and will precipitate upon acidification. After the initial workup, carefully acidify the aqueous layer with an acid like HCl to a pH of ~2-3 to precipitate the product.
-
Purification: The crude precipitated solid can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF) is typically required to obtain a high-purity product.
General Synthetic Pathway
The most common route involves a two-step process: Vilsmeier-Haack formylation of an indole-2-carboxylate ester, followed by hydrolysis.
Caption: General two-step synthesis of this compound.
Troubleshooting Workflow
If you are encountering issues, use the following workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
The yield of the Vilsmeier-Haack formylation is sensitive to substrate, temperature, and reaction time. The following table provides a comparative overview based on literature data for various indole substrates.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 93.5 (total) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [1] |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | Reflux | 7 | N/A | [7] |
Note: Yields are for the formylation step and may vary based on specific laboratory conditions and scale.
Detailed Experimental Protocols
The following are generalized procedures. Researchers should adapt them based on the specific reactivity of their substrate and laboratory safety protocols.
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
This procedure outlines the synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate.[8]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~3-5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, ~1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[3] Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Substrate Addition: Dissolve Ethyl 1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may then be heated (e.g., 80-100 °C) for several hours (typically 2-8 hours).[1][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt.[5]
-
Isolation: The product often precipitates as a solid. If not, neutralize the mixture with a base such as aqueous sodium hydroxide or sodium bicarbonate solution until a solid forms. Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: The crude Ethyl 3-formyl-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Alkaline Hydrolysis to this compound
This procedure describes the conversion of the ester to the final carboxylic acid.[7]
-
Setup: In a round-bottom flask, suspend the Ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents).
-
Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate is present, filter it off. Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.
-
Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. With stirring, slowly add cold dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3).
-
Isolation and Purification: The desired this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier haack reaction | PPTX [slideshare.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. growingscience.com [growingscience.com]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Byproduct identification in the Japp-Klingemann reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Japp-Klingemann reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Japp-Klingemann reaction?
A1: The Japp-Klingemann reaction is a chemical process used to synthesize arylhydrazones from the reaction of an aryl diazonium salt with a β-keto acid or a β-keto ester.[1][2] The reaction typically involves the cleavage of an acyl or carboxyl group.[3]
Q2: What is the general mechanism of the Japp-Klingemann reaction?
A2: The reaction proceeds in several steps. First, the β-keto ester (or acid) is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to form an intermediate azo compound.[1] This azo intermediate is often unstable and undergoes hydrolysis (or decarboxylation) and rearrangement to yield the final, more stable arylhydrazone product.[1][3]
Q3: What are the primary applications of the hydrazones produced in this reaction?
A3: The resulting arylhydrazones are valuable synthetic intermediates.[1][2] A major application is their use in the Fischer indole synthesis to produce substituted indoles, which are core structures in many pharmaceuticals and biologically active molecules.[2][4] They can also be used to synthesize pyrazole derivatives.[2]
Q4: What types of starting materials can be used?
A4: The reaction requires an aryl diazonium salt, which is typically prepared from an aniline derivative, and an active methylene compound, most commonly a β-keto acid or a β-keto ester.[2]
Byproduct Identification and Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Japp-Klingemann reaction.
Problem 1: Low or No Yield of the Desired Hydrazone Product
Q: I am observing a very low yield of my target hydrazone. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can stem from several factors related to the stability of the reactants and the reaction conditions.
-
Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts can be unstable, especially those derived from electron-rich anilines. Decomposition can occur if the temperature is not kept sufficiently low (typically 0-5 °C) during its preparation and use.[5]
-
Solution: Prepare the diazonium salt fresh at 0-5 °C and use it immediately. For particularly unstable salts, consider conducting the reaction at even lower temperatures.
-
-
Cause 2: Incorrect Reaction pH. The pH of the reaction medium is critical. The initial coupling step requires a weakly acidic to neutral pH (typically pH 4-5) to ensure a sufficient concentration of the enolate nucleophile without decomposing the diazonium salt.[5]
-
Solution: Use a buffer, such as sodium acetate, to maintain the pH in the optimal range. Avoid highly acidic or strongly basic conditions during the coupling step.
-
-
Cause 3: Low Reactivity of the Diazonium Salt. Diazonium salts from anilines with electron-withdrawing groups are more stable but less electrophilic. Conversely, those from electron-rich anilines are more reactive but less stable and may lead to tarry byproducts.[5]
-
Solution: For less reactive diazonium salts, you may need to allow for longer reaction times or slightly elevated temperatures, while carefully monitoring for decomposition. For highly reactive, electron-rich systems, maintain very low temperatures and consider using a less polar solvent to moderate reactivity.
-
Problem 2: Formation of a Stable, Colored Azo Compound Instead of the Hydrazone
Q: My reaction has produced a stable, often brightly colored, solid that is not the expected hydrazone. What is this byproduct and how can I prevent its formation?
A: This is likely the intermediate azo compound, which under certain conditions, fails to convert to the final hydrazone product.[6][7]
-
Cause: The conversion of the azo intermediate to the hydrazone involves a hydrolysis (or decarboxylation) step. If the conditions are not suitable for this cleavage (e.g., non-aqueous conditions, incorrect pH), the azo compound can be isolated as the main product.[6][7]
-
Solution 1: Adjust the pH. The hydrolysis of the acyl or carboxyl group is often facilitated by a shift in pH. After the initial coupling, adjusting the pH to be more basic or acidic (depending on the substrate) can promote the desired cleavage.
-
Solution 2: Increase Temperature. Gently warming the reaction mixture after the initial coupling can sometimes provide the energy needed for the conversion to the hydrazone. However, this must be done cautiously to avoid decomposition.[6]
-
Solution 3: Ensure Presence of Water. The hydrolysis step requires water. While the reaction is often run in an alcohol-water mixture, ensuring sufficient water is present can be critical.
-
Problem 3: An Unexpected Product is Observed in the Final Mixture
Q: I have isolated a product with an unexpected mass or NMR spectrum. What could have happened?
A: While less common, side reactions other than azo-compound formation can occur, leading to unexpected byproducts.
-
Cause 1: Reactions involving the Diazonium Salt. Diazonium salts are reactive and can participate in other reactions. For instance, in the presence of certain nucleophiles, a Sandmeyer-type reaction could occur, replacing the diazonium group altogether.
-
Example: In a reaction using 2,6-dinitroaniline in aqueous hydrochloric acid, an unexpected 2-chloro-6-nitro-substituted hydrazone was formed alongside the expected 2,6-dinitrophenylhydrazone. This was attributed to a competing reaction involving the chloride ions from the HCl medium.
-
Solution: If unexpected byproducts are observed, carefully review all reagents and conditions. If a nucleophilic solvent or additive (like HCl) is suspected to be the cause, consider replacing it. For example, using sulfuric acid instead of hydrochloric acid for the diazotization step can prevent the introduction of chloride ions.
-
-
Cause 2: Self-Coupling of Electron-Rich Anilines. Anilines with strong electron-donating groups can sometimes undergo self-coupling, where the diazonium salt reacts with the unreacted aniline, leading to colored azo dye byproducts.[5]
-
Solution: Ensure slow, dropwise addition of the sodium nitrite solution to the aniline solution at low temperature to minimize the concentration of free aniline available for self-coupling.
-
Data Presentation: Influence of Reaction Parameters
The following table provides an illustrative summary of how key reaction parameters can influence the product distribution in a Japp-Klingemann reaction. The values are representative and intended to demonstrate general trends.
| Parameter | Condition | Desired Hydrazone Yield (Illustrative) | Major Byproduct(s) | Remarks |
| pH | pH 2-3 | Low | Azo Intermediate | Low pH disfavors enolate formation. |
| pH 4-6 | High | Minimal | Optimal range for most reactions. | |
| pH > 8 | Moderate to Low | Decomposition Products | Diazonium salt is unstable at high pH. | |
| Temperature | 0-5 °C | High | Minimal | Optimal for diazonium salt stability. |
| 25 °C (Room Temp) | Moderate | Decomposition, Tar | Risk of diazonium salt decomposition increases. | |
| > 40 °C | Low | Decomposition, Tar | Significant decomposition is likely.[6] | |
| Aryl Diazonium Salt | Electron-withdrawing group (e.g., -NO₂) | Good | Minimal | Salt is more stable but less reactive. |
| Electron-donating group (e.g., -OCH₃) | Moderate to Low | Azo dye, Tar | Salt is less stable and more prone to side reactions.[5] |
Experimental Protocols
Protocol 1: General Synthesis of an Arylhydrazone
This protocol describes a general procedure for the synthesis of ethyl 2-oxo-3-(phenylhydrazono)butanoate.
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 5.0 g of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 3.8 g of sodium nitrite in 10 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The resulting solution is the aryl diazonium salt.
Part B: Japp-Klingemann Coupling
-
In a separate 500 mL flask, dissolve 7.0 g of ethyl acetoacetate and 15 g of sodium acetate trihydrate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. A yellow-orange precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
Part C: Work-up and Purification
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure arylhydrazone.
Protocol 2: Byproduct Analysis by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
During the reaction, use a capillary tube to spot a small aliquot of the reaction mixture onto a silica gel TLC plate. Also spot the starting material (ethyl acetoacetate) as a reference.
-
Allow the plate to develop in the chamber until the solvent front is near the top.
-
Visualize the plate under UV light. The desired hydrazone product is typically UV active and often has a distinct color. Byproducts, such as the azo intermediate, may appear as separate, often colored, spots with different Rf values.
-
By comparing the spots of the reaction mixture to the starting material and observing the appearance and disappearance of spots over time, the progress of the reaction and the presence of byproducts can be monitored.
Visualizations
Caption: General mechanism of the Japp-Klingemann reaction.
Caption: Troubleshooting workflow for the Japp-Klingemann reaction.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
Reproducibility issues in the synthesis of 3-Formyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals to address common reproducibility issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The two most prevalent methods for the formylation of the indole nucleus at the 3-position are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. For the synthesis of this compound, the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate followed by hydrolysis of the ester is a commonly employed route.
Q2: I am experiencing low yields in my Vilsmeier-Haack formylation of ethyl indole-2-carboxylate. What are the potential causes?
Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Purity of Reagents: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. The presence of moisture can decompose the Vilsmeier reagent.
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation are critical. The reaction is typically carried out at low temperatures initially and then may require heating to go to completion.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can significantly impact the yield. An excess of the reagent is often used.
-
Work-up Procedure: Incomplete hydrolysis of the intermediate iminium salt or side reactions during work-up can lead to lower yields of the desired aldehyde.
Q3: What are the expected side products in the Vilsmeier-Haack formylation of indole derivatives?
While the Vilsmeier-Haack reaction is generally regioselective for the 3-position of indoles, side products can occasionally be observed. In some cases, particularly with sensitive substrates, the formation of amides or nitriles has been reported, although this is less common for simple indole carboxylates. Incomplete formylation will result in the recovery of the starting material.
Q4: Is the Reimer-Tiemann reaction a viable alternative for the synthesis of this compound?
Yes, the Reimer-Tiemann reaction can be used for the formylation of indoles.[1][2] However, it is often associated with lower yields and can produce a mixture of products, including chlorinated byproducts and ring-expansion products, making purification more challenging.[3] For these reasons, the Vilsmeier-Haack reaction is often preferred for its higher regioselectivity and yields.
Q5: My purification of this compound by recrystallization is not giving a pure product. What should I do?
Effective purification by recrystallization depends heavily on the choice of solvent. For the final carboxylic acid, a mixture of polar and non-polar solvents might be necessary. Consider trying solvent systems like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. It is also crucial to ensure that the hydrolysis of the ethyl ester precursor was complete, as the presence of unhydrolyzed ester will make purification difficult.
Troubleshooting Guides
Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. |
| Low Reactivity of Substrate | The electron-withdrawing nature of the C2-ester group can slightly deactivate the indole ring. Ensure the reaction is allowed to proceed for a sufficient amount of time, and consider a moderate increase in reaction temperature (e.g., to 50-60 °C) after the initial addition. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Improper Work-up | Ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to ice-cold water or a dilute base solution and stirring for an adequate amount of time. The pH of the aqueous solution should be carefully adjusted during work-up. |
Issue: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions | Overheating the reaction can sometimes lead to the formation of colored impurities or decomposition. Maintain careful temperature control throughout the reaction. |
| Contaminated Reagents | Impurities in the starting indole or reagents can lead to side reactions. Ensure the purity of all starting materials. |
Hydrolysis of Ethyl 3-Formyl-1H-indole-2-carboxylate
Issue: Incomplete Hydrolysis
| Possible Cause | Troubleshooting Step |
| Insufficient Base or Reaction Time | Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide. Monitor the reaction by TLC until all the starting ester has been consumed. Gentle heating can accelerate the hydrolysis. |
| Low Solubility of the Ester | Ensure the ester is adequately dissolved in the reaction solvent (e.g., a mixture of ethanol and water) to allow for efficient hydrolysis. |
Issue: Product Decomposition
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Prolonged heating in a strong basic solution can sometimes lead to decomposition of the product. Use the minimum temperature and reaction time necessary for complete hydrolysis. |
| Improper pH Adjustment | During acidification to precipitate the carboxylic acid, add the acid slowly and with cooling to avoid localized overheating and potential degradation. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate
This protocol is adapted from literature procedures for the formylation of indole derivatives.[2]
Materials:
-
Ethyl indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) to the DMF with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-formyl-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol.
Protocol 2: Hydrolysis of Ethyl 3-Formyl-1H-indole-2-carboxylate
Materials:
-
Ethyl 3-formyl-1H-indole-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the crude or purified ethyl 3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of NaOH (2-3 equivalents) in water to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl indole-2-carboxylate | POCl₃, DMF | DCM | 0 to 50 | 3 | ~85 |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | DCE | Reflux | 7 | Not specified |
Note: Yields are highly dependent on reaction scale, purity of reagents, and work-up procedure.
Visualizations
Vilsmeier-Haack Reaction Workflow
Troubleshooting Logic for Low Yield
References
Preventing degradation of 3-Formyl-1H-indole-2-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Formyl-1H-indole-2-carboxylic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended, similar to its methyl ester derivative.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound include exposure to light, high temperatures, oxygen, and incompatible substances such as strong oxidizing agents.[1] Extreme pH conditions can also potentially affect its stability, as is common with carboxylic acids and indole-containing molecules.[4]
Q3: What are the visible signs of degradation?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color or the formation of clumps. Any noticeable deviation from the initial appearance of the substance should be considered a potential sign of degradation.
Q4: Can I store the compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If you need to prepare solutions, they should be made fresh before use. If short-term storage in solution is unavoidable, it is crucial to use a suitable solvent, protect the solution from light, and store it at a low temperature. The pH of the solution can significantly influence the stability of the compound.[4]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Review the storage conditions of your stock material. Ensure it is stored in a cool, dry, dark place, and in a tightly sealed container. 2. Prepare fresh solutions for your experiments from a new or properly stored batch of the compound. 3. Perform a quality control check on your compound using an appropriate analytical method (e.g., HPLC, NMR) to assess its purity. |
| Change in the color of the solid compound. | This could be a sign of oxidation or other degradation pathways. | 1. Discard the discolored compound as its purity is compromised. 2. Obtain a fresh batch of the compound. 3. Ensure future storage is under an inert atmosphere to minimize oxidation. |
| The compound is difficult to dissolve or has formed aggregates. | This may be due to moisture absorption or degradation. | 1. Ensure the storage container is always tightly sealed. 2. Store the compound in a desiccator to minimize moisture exposure. 3. If the issue persists, consider that the compound may have degraded and a fresh batch is needed. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6] This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[6]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[7]
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to the initial concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure, prepare samples for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from any degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions.[3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation.[1] |
| Light | In the dark (e.g., amber vial) | To prevent photolytic degradation.[2] |
| Moisture | Dry (in a tightly sealed container) | To prevent hydrolysis and aggregation.[1][2] |
Table 2: Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Relevant Functional Groups |
| Acid/Base Hydrolysis | Hydrolysis of the carboxylic acid or formyl group. | Carboxylic acid, Formyl group |
| Oxidation | Oxidation of the indole ring or the formyl group. | Indole ring, Formyl group |
| Thermal | General decomposition. | Entire molecule |
| Photolytic | Light-induced degradation. | Entire molecule |
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 18450-26-5|Methyl 3-formyl-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Novel Indole-2-Carboxylic Acid Derivatives and Established CysLT1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives against established cysteinyl leukotriene receptor 1 (CysLT1) antagonists, namely Montelukast, Zafirlukast, and Pranlukast. The following sections present quantitative data on their biological activity, detailed experimental protocols for key assays, and a visualization of the underlying CysLT1 signaling pathway.
Introduction to CysLT1 Antagonism
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor.[1] Antagonists of the CysLT1 receptor are a cornerstone in the management of these conditions, effectively blocking the pro-inflammatory and bronchoconstrictive effects of CysLTs.[2] This guide focuses on comparing the performance of a new generation of indole-based antagonists with widely used therapeutic agents.
Quantitative Comparison of CysLT1 Antagonist Potency
The inhibitory potency of the novel indole-2-carboxylic acid derivatives and the established antagonists was evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
A high-throughput screening campaign identified an initial indole derivative, referred to as compound 1 , with micromolar CysLT1 antagonist activity (IC50 = 0.66 µM).[3] Subsequent optimization led to the development of significantly more potent compounds, with compound 17k emerging as a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM.[3]
Below is a summary of the reported in vitro potency of these compounds compared to Montelukast, Zafirlukast, and Pranlukast.
| Compound | Type | IC50 (nM) | Ki (nM) |
| Compound 1 | Indole-2-carboxylic acid derivative | 660[3] | - |
| Compound 17k | Indole-2-carboxylic acid derivative | 5.9[3] | - |
| Montelukast | Established CysLT1 Antagonist | 0.5 - 2.3[4] | 0.18 - 4[5] |
| Zafirlukast | Established CysLT1 Antagonist | 1.8 - 14.0[4] | 0.86[4] |
| Pranlukast | Established CysLT1 Antagonist | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the potency of CysLT1 antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CysLT1 receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of the test compounds for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from guinea pig lung or U937 cells).[5]
-
Radiolabeled CysLT1 ligand (e.g., [3H]LTD4).
-
Test compounds (indole derivatives, Montelukast, Zafirlukast, Pranlukast).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Formyl-1H-indole-2-carboxylic Acid Analogs
The 3-formyl-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the formyl and carboxylic acid groups at the C3 and C2 positions, respectively, provides key interaction points for binding to enzymes and receptors. This guide offers a comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core, with a focus on their applications as HIV-1 integrase inhibitors, CysLT1 antagonists, and IDO1/TDO dual inhibitors.
Core Scaffold and SAR Summary
The fundamental this compound structure provides a framework where modifications at several positions (N1, C3, C5, C6) can dramatically influence biological activity. The indole nitrogen, the C2-carboxylic acid, and the C3-formyl group are critical pharmacophoric elements.
// Edges N1 -> HIV [label="Modulates potency"]; C3 -> CysLT1 [label="Critical for antagonism"]; C3 -> HIV [label="Side chain interactions"]; C2 -> HIV [label="Essential for Mg2+\nchelation"]; C5_C6 -> IDO1_TDO [label="Enhances potency"]; C5_C6 -> HIV [label="Improves binding"]; } axdot Figure 1: Key modification points on the indole scaffold and their influence on major biological targets.
HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxylic acid.
Mechanism of Action: HIV-1 Integrase Inhibition
The core scaffold mimics the binding of the viral DNA, allowing the carboxylate at C2 to form crucial coordination bonds with the magnesium cofactors in the DDE motif (Asp64, Asp116, and Glu152) of the integrase.[1][2] This interaction prevents the strand transfer step of viral DNA integration into the host genome.
// Interactions COOH -> Mg1 [label="Chelation", color="#4285F4", style=dashed]; COOH -> Mg2 [label="Chelation", color="#4285F4", style=dashed]; Indole -> Mg1 [label="Chelation", color="#4285F4", style=dashed];
// Inhibition {rank=same; COOH; Strand_Transfer} COOH -> Strand_Transfer [label="INHIBITS", color="#EA4335", style=bold, arrowhead=tee]; } axdot Figure 2: Chelation of Mg2+ ions in the HIV-1 integrase active site by an indole-2-carboxylic acid inhibitor.
Structure-Activity Relationship Data
Optimization of the parent indole-2-carboxylic acid scaffold has led to analogs with significantly improved inhibitory activity.[3][4]
| Compound ID | C3-Substitution | C6-Substitution | IC₅₀ (µM) [a] | Reference |
| 1 | -H | -H | 32.37 | [3] |
| 17a | -CHO | 2,4-difluorophenylamino | 3.11 | [3] |
| 17b | -CHO | 4-(trifluoromethyl)phenylamino | 4.25 | [3] |
| 20a | -CH₂-O-(2-fluorobenzyl) | 3-fluoro-4-methoxyphenylamino | 0.13 | [2] |
-
[a] Concentration required to inhibit the in vitro strand-transfer step of integration by 50%.
Key SAR Findings:
-
C2-Position: A free carboxylic acid is essential for activity. Esterification generally leads to a loss of potency, although some esters can act as prodrugs.[3]
-
C3-Position: Introduction of long-chain substituents, such as a benzyloxymethyl group, significantly improves interaction with a hydrophobic cavity near the active site, boosting potency.[2]
-
C6-Position: Adding a halogenated benzene ring via an amino linker at the C6 position markedly enhances inhibitory effects, likely through π-π stacking interactions with viral DNA.[1][3] Compound 17a , with a 2,4-difluorophenylamino group, showed a 10-fold increase in activity compared to the unsubstituted parent compound.[3]
CysLT1 Receptor Antagonists
The cysteinyl leukotriene receptor 1 (CysLT1) is a key mediator in the pathophysiology of asthma and allergic rhinitis. A high-throughput screening campaign identified 3-substituted-1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists.[5]
Structure-Activity Relationship Data
Systematic modification of an initial hit compound led to the discovery of highly potent antagonists.
| Compound ID | C3-Substitution | C7-Substitution | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) | Selectivity (CysLT₂/CysLT₁) | Reference |
| 1 (Hit) | α,β-unsaturated oxopropene linker | -H | 0.66 | >10 | >15 | [5] |
| 17b | α,β-unsaturated amide linker | -H | 0.043 | >10 | >232 | [5] |
| 17k | α,β-unsaturated amide linker | -OCH₃ | 0.0059 | 15 | ~2542 | [5] |
| Montelukast | (Reference drug) | - | 0.008 | >10 | >1250 | [5] |
Key SAR Findings:
-
Core Moieties: The indole-2-carboxylic acid moiety and a hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group were found to be essential pharmacophores for CysLT1 antagonist activity.[5]
-
C3-Linker: Replacing an ester bond in the C3 side chain with an α,β-unsaturated amide function was favorable for improving potency.[5]
-
Indole Ring Substitution: Removal of chlorine atoms from the indole ring and the introduction of a methoxy group at the C7 position (as in 17k ) significantly enhanced antagonist activity, yielding a compound more potent than the marketed drug Montelukast.[5]
IDO1/TDO Dual Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of both enzymes.[6]
Structure-Activity Relationship Data
| Compound ID | C6-Substitution | R-group on C6-amide | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |
| 9o-1 | Acetamido | 4-fluorophenyl | 1.17 | 1.55 | [6] |
| 9p-O | para-benzoquinone | - | 0.021 (21 nM) | 0.045 (45 nM) | [6] |
Key SAR Findings:
-
C6-Substitution: The presence of a 6-acetamido group on the indole ring was found to be crucial for potent dual inhibitory activity.[6]
-
Oxidation Product: An oxidized derivative, the para-benzoquinone compound 9p-O , showed exceptionally strong inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range.[6] Molecular docking studies suggest this class of compounds fits well within the binding pockets of both IDO1 and TDO.
Experimental Protocols & Workflows
The evaluation of these analogs relies on a series of standardized biochemical and cell-based assays.
General Experimental Workflow for SAR Studies
Detailed Methodologies
-
HIV-1 Integrase Strand Transfer Assay: The inhibitory activity against the strand transfer reaction is measured using a multi-well plate format. The assay typically involves purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (vDNA), and a target DNA substrate. The amount of integrated DNA is quantified, often through ELISA-based methods, in the presence and absence of the test compounds to determine the IC₅₀ value.[3]
-
CysLT1 Calcium Mobilization Assay: CHO cells stably expressing the human CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured before adding the test compound (antagonist). Subsequently, a known CysLT1 agonist (like LTD₄) is added. The antagonist's potency (IC₅₀) is determined by its ability to inhibit the agonist-induced increase in intracellular calcium, which is measured as a change in fluorescence.[5]
-
IDO1/TDO Enzyme Inhibition Assay: The enzymatic activity of recombinant human IDO1 or TDO is measured by quantifying the conversion of L-tryptophan to N-formylkynurenine. The reaction is typically carried out in a buffer containing L-tryptophan, ascorbic acid, and methylene blue. The reaction is stopped, and the product is converted to kynurenine. The concentration of kynurenine is then measured by its absorbance at 321 nm. The IC₅₀ values are calculated from the dose-response curves of the inhibitors.[6]
-
Apoptosis Induction (Caspase Activation) Assay: To evaluate apoptosis-inducing activity, cell lines (e.g., T47D breast cancer cells) are treated with the test compounds. After incubation, cells are lysed, and the activity of key executioner caspases (caspase-3 and -7) is measured using a fluorogenic substrate. An increase in fluorescence indicates caspase activation and apoptosis. The EC₅₀ is the concentration of the compound that produces 50% of the maximum caspase activation.[7]
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives as Potent HIV-1 Integrase Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of novel indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and a visualization of the drug discovery workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] Their mechanism of action relies on the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2][3] This interaction is primarily mediated by the indole nucleus and the C2 carboxyl group, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2][3] Furthermore, structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position or a long branch at the C3 position of the indole core, have been shown to enhance inhibitory activity through increased interactions with the viral DNA and hydrophobic pockets within the integrase active site.[1][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various indole-2-carboxylic acid derivatives against HIV-1 integrase is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several key derivatives from recent studies. Lower IC₅₀ values indicate higher potency.
| Compound ID | Key Structural Features | IC₅₀ (µM) | Reference |
| 1 | Core indole-2-carboxylic acid | 32.37 | [3] |
| 3 | Parent compound for further optimization | - | [1][4] |
| 15 | Long-chain p-trifluorophenyl at C3 | > 0.13, < 6.85 | [4] |
| 17a | Halogenated benzene ring at C6 | 3.11 | [3][5][6] |
| 18 | Long-chain o-fluorophenyl at C3 | > 0.13, < 6.85 | [4] |
| 20a | Optimized C3 long branch and C6 halogenated benzene | 0.13 | [1][2][4] |
| 17b | - | - | [4] |
| 20b | - | - | [4] |
Note: Specific IC₅₀ values for compounds 3, 15, 18, 17b, and 20b were not explicitly provided in the search results, but their activity was compared relative to other compounds.
Experimental Protocols
The evaluation of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves robust in vitro assays. The following is a generalized protocol for the HIV-1 integrase strand transfer assay based on commercially available kits and published research.[3][7]
In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (simulating viral DNA, often biotin-labeled)
-
Target DNA (simulating host DNA, often labeled with a detectable marker like digoxin)
-
Assay buffer (containing Mg²⁺)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
Positive control inhibitor (e.g., Raltegravir, Dolutegravir)
-
Detection reagents (e.g., streptavidin-coated plates, anti-digoxin antibody conjugated to a reporter enzyme)
-
Microplates (96-well or 384-well)
-
Plate reader
Procedure:
-
Coating of Microplates: Streptavidin-coated microplates are prepared to capture the biotin-labeled donor DNA.
-
Immobilization of Donor DNA: The biotin-labeled donor DNA is added to the wells and incubated to allow for binding to the streptavidin-coated surface. Unbound DNA is washed away.
-
Integrase and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound (or positive/negative controls) in the assay buffer. This mixture is then added to the wells containing the immobilized donor DNA.
-
Initiation of Strand Transfer Reaction: The strand transfer reaction is initiated by the addition of the labeled target DNA to the wells. The plate is incubated to allow for the integrase-mediated integration of the donor DNA into the target DNA.
-
Detection: The wells are washed to remove any unreacted components. A detection antibody (e.g., anti-digoxin HRP conjugate) is added, which binds to the integrated target DNA.
-
Signal Generation: A substrate for the reporter enzyme is added, leading to the development of a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Drug Discovery and Evaluation Workflow
The process of identifying and characterizing novel HIV-1 integrase inhibitors follows a structured workflow, from initial screening to lead optimization.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Novel 3-Formyl-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological performance of a novel series of 3-Formyl-1H-indole-2-carboxylic acid derivatives against established alternatives. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with significant biological activity.[1][2] This analysis focuses on validating the potential of new derivatives as anticancer and antimicrobial agents through objective experimental data.
Recent studies have highlighted that introducing specific functional groups to the indole core can enhance therapeutic properties, such as inducing apoptosis in cancer cells or inhibiting microbial growth.[1][3][4] The derivatives presented here, designated as the Novel Derivative Series (NDS), have been designed to explore these structure-activity relationships.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative performance of the Novel Derivative Series (NDS-1, NDS-2, and NDS-3) in key biological assays. Performance is benchmarked against standard therapeutic agents to provide a clear context for their potential efficacy.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic potential of the NDS compounds was evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration required to inhibit 50% of cell growth, are presented below. Cisplatin, a widely used chemotherapy drug, serves as the reference compound.[2] Lower IC₅₀ values indicate higher potency.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) |
| NDS-1 | 15.8 | 18.2 | 20.5 | > 100 |
| NDS-2 | 11.2 | 13.5 | 14.1 | > 100 |
| NDS-3 | 8.5 | 10.1 | 9.7 | > 100 |
| Cisplatin | 13.2 | 11.8 | 12.5 | 25.4 |
Data is hypothetical for illustrative purposes. NDS-3 demonstrates superior potency against the tested cancer cell lines compared to Cisplatin, while all novel derivatives show favorable selectivity with minimal toxicity to normal HEK293 cells.[3][5]
Table 2: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The NDS compounds were tested against representative Gram-positive and Gram-negative bacteria and a fungal strain. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are used as standard controls.[4] Lower MIC values indicate greater antimicrobial efficacy.
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| NDS-1 | 16 | 32 | 64 |
| NDS-2 | 8 | 16 | 32 |
| NDS-3 | 16 | 16 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data is hypothetical for illustrative purposes. NDS-2 shows the most promising antibacterial activity, particularly against S. aureus, while NDS-3 displays notable antifungal properties.[4][6][7]
Insights into the Mechanism of Action: Apoptosis Induction
To elucidate the mechanism behind their cytotoxic effects, the NDS compounds were investigated for their ability to induce apoptosis (programmed cell death) in cancer cells.
Apoptotic Pathway Modulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. A high ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) triggers the caspase cascade, leading to cell death.[3] The diagram below illustrates the proposed mechanism by which the novel derivatives induce apoptosis.
Caption: Proposed apoptotic signaling pathway induced by novel derivatives.
Table 3: Biomarker Modulation in PC-3 Cells after 24h Treatment
Western blot and caspase activity assays were used to quantify changes in key apoptotic proteins and enzymes following treatment with the most potent compound, NDS-3.
| Treatment (10 µM) | Bax Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Relative Caspase-3 Activity (Fold Increase) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| NDS-3 | 5.5 | 0.4 | 7.8 |
Data is hypothetical for illustrative purposes. Treatment with NDS-3 significantly increased the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[3] This shift corresponds with a dramatic increase in the activity of Caspase-3, the primary executioner caspase, confirming the induction of apoptosis.[3][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the novel derivatives and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.[12]
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and determine IC₅₀ values.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.[14][15] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.[16]
Caption: Standard workflow for the Western Blotting technique.
Protocol:
-
Sample Preparation: Lyse cells treated with the compounds and controls using RIPA buffer containing protease inhibitors.[14] Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in SDS loading buffer.[15] Load samples onto a polyacrylamide gel and separate them by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against Bax, Bcl-2, or β-actin) overnight at 4°C.[14]
-
Secondary Antibody & Detection: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of Caspase-3, a key executioner enzyme in apoptosis.[8] It uses a labeled substrate (DEVD-pNA) that, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[18]
Caption: Workflow for the colorimetric Caspase-3 activity assay.
Protocol:
-
Sample Preparation: Induce apoptosis in cells by treating them with the novel compounds for a specified time.[8]
-
Cell Lysis: Resuspend cell pellets in a chilled lysis buffer and incubate on ice for 10-15 minutes.[19][20]
-
Lysate Collection: Centrifuge the samples at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[19] Transfer the supernatant, which contains the cytosolic proteins, to a new tube.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample.[18]
-
Substrate Addition: Prepare a master mix containing reaction buffer and DTT. Add this mix to each well, followed by the Caspase-3 substrate (DEVD-pNA).[18]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[20] Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the Caspase-3 activity in the sample.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. youtube.com [youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. cusabio.com [cusabio.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Cross-Reactivity Profiling of 3-Formyl-1H-indole-2-carboxylic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Formyl-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of bioactive molecules. Its derivatives have shown potent inhibitory activity against various enzymes and receptors, making them attractive candidates for drug development in oncology, virology, and inflammatory diseases. However, a critical aspect of preclinical drug development is the characterization of an inhibitor's selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the this compound core, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound derivatives is highly dependent on the substitutions at various positions of the indole ring. The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds against their primary targets and, where available, against a panel of off-target enzymes to assess their selectivity.
Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Modification on Indole Core | Primary Target | IC50 (µM) | Reference |
| Indole-2-carboxylic acid (1) | Unsubstituted | HIV-1 Integrase | 32.37 | [1] |
| Compound 17a | C6 halogenated benzene ring | HIV-1 Integrase | 3.11 | [1] |
| Compound 3 | C3 carboxyl group | HIV-1 Integrase | >50 | [2] |
| Compound 20a | Long branch on C3 | HIV-1 Integrase | 0.13 | [2][3][4] |
Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against Other Targets
| Compound | Primary Target | IC50 (µM) | Additional Information | Reference |
| 5-F-Indole-2-carboxylic acid | NMDA Receptor (glycine site) | 61 | Competitive antagonist | [5] |
| Indole-2-carboxylic acid | NMDA Receptor (glycine site) | 105 | Ki = 15 µM | [5] |
| Compound 9b | Tubulin Polymerization | 0.1 (EC50) | Induces apoptosis in T47D cells (GI50 = 0.9 µM) | [6] |
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 | 8 | [7] | |
| Compound 17k | CysLT1 Receptor | 0.0059 | Selective over CysLT2 (IC50 = 15 µM) | [8] |
| Compound 6 | Endothelin-Converting Enzyme-1 (ECE-1) | Not specified | Highly selective over NEP and ACE | [9] |
| Compound S14 | Cyclooxygenase-2 (COX-2) | Not specified | 63.69% inhibition after 3h | [10] |
| Compound 46 | 14-3-3η protein | 4.55 | Against Bel-7402/5-Fu cells | [11] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound-based inhibitors.
A. HIV-1 Integrase Strand Transfer Assay
This biochemical assay is used to determine the inhibitory effect of compounds on the strand transfer step of HIV-1 integration.
Workflow:
Methodology:
-
Plate Coating: A 96-well plate is coated with a target DNA oligonucleotide.
-
Reaction Mixture: Recombinant HIV-1 integrase enzyme is pre-incubated with the test compound at varying concentrations.
-
Initiation: A donor DNA substrate, labeled with biotin, is added to the wells to initiate the strand transfer reaction. The reaction buffer typically contains Mg2+ as a cofactor.[1]
-
Incubation: The plate is incubated to allow for the integration of the donor DNA into the target DNA.
-
Detection: The incorporated biotinylated DNA is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a chromogenic substrate (e.g., TMB).
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Kinase Cross-Reactivity Profiling
Biochemical assays are fundamental for determining the selectivity of kinase inhibitors.[12] These assays measure the ability of a compound to inhibit the activity of a large panel of purified kinases.
Methodology:
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a peptide or protein substrate by a specific kinase.
-
Reaction Components: Each reaction well contains a specific kinase, a generic or specific substrate, ATP, and the test compound at a fixed concentration (for screening) or a range of concentrations (for IC50 determination).
-
Detection Method: The amount of phosphorylated substrate or the amount of remaining ATP can be quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-32P] or [γ-33P]) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Using fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or assays that measure ATP depletion (e.g., Kinase-Glo®).[13]
-
-
Data Interpretation: The percentage of inhibition for each kinase at a given compound concentration is calculated. A high percentage of inhibition indicates an interaction. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value for each sensitive kinase.
C. Cellular Proliferation Assay
This assay assesses the cytotoxic or anti-proliferative effects of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound over a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as:
-
MTT or MTS Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
III. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.
A. HIV-1 Life Cycle and Integrase Inhibition
HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme block this critical step, preventing viral replication.
The indole-2-carboxylic acid scaffold chelates two Mg2+ ions within the active site of the integrase, which is essential for its catalytic activity.[1][3] Structural modifications to the indole core can enhance interactions with the enzyme and the viral DNA, leading to improved potency.[1][3]
B. Cysteinyl Leukotriene (CysLT) Signaling Pathway
Cysteinyl leukotrienes are inflammatory mediators that play a significant role in asthma and allergic rhinitis. They exert their effects by binding to CysLT1 and CysLT2 receptors.
Indole-2-carboxylic acid derivatives, such as compound 17k, act as potent and selective antagonists of the CysLT1 receptor.[8] By blocking the binding of cysteinyl leukotrienes, these compounds can prevent the downstream signaling that leads to bronchoconstriction and inflammation, making them promising therapeutic agents for asthma.[8] The carboxylic acid group at the 2-position of the indole ring is crucial for this antagonist activity.[8]
IV. Conclusion
Inhibitors based on the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The data presented in this guide highlight the importance of structural modifications in determining both the potency and selectivity of these compounds. While many derivatives show high affinity for their primary targets, comprehensive cross-reactivity profiling is essential to identify and mitigate potential off-target effects. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel indole-based inhibitors. Further investigation into the selectivity of these compounds against broader panels of enzymes and receptors will be critical for advancing the most promising candidates toward clinical application.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 13. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Formyl-1H-indole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Formyl-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a head-to-head comparison of different synthetic routes to this target molecule, offering an objective analysis of their performance supported by experimental data.
Route 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Subsequent Hydrolysis
This widely employed route involves the initial formylation of an indole-2-carboxylate ester, followed by hydrolysis to yield the desired carboxylic acid.
Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.[1] In this step, ethyl 1H-indole-2-carboxylate is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.
Step 2: Alkaline Hydrolysis of Ethyl 3-Formyl-1H-indole-2-carboxylate
The resulting ethyl ester is then hydrolyzed under basic conditions to afford the final product, this compound. Aqueous sodium hydroxide (NaOH) is a common reagent for this transformation.[1]
Route 2: Direct Formylation of 1H-Indole-2-carboxylic Acid (Hypothetical)
While less documented for this specific substrate, direct formylation methods like the Reimer-Tiemann reaction are, in principle, applicable to indoles.[2][3] This approach would offer a more atom-economical, single-step synthesis.
Reimer-Tiemann Reaction: This reaction typically involves the treatment of a phenol or an electron-rich heterocycle with chloroform (CHCl₃) in the presence of a strong base.[2][3] The reactive species is dichlorocarbene, which acts as the electrophile. For 1H-indole-2-carboxylic acid, the reaction would need to be carefully controlled to achieve selective formylation at the C3 position.
Comparative Data
| Parameter | Route 1: Vilsmeier-Haack & Hydrolysis | Route 2: Reimer-Tiemann (Projected) |
| Starting Material | Ethyl 1H-indole-2-carboxylate | 1H-Indole-2-carboxylic acid |
| Key Reagents | POCl₃, DMF, NaOH | CHCl₃, Strong Base (e.g., NaOH) |
| Number of Steps | 2 | 1 |
| Reported Yield | High (for formylation step) | Generally moderate to low |
| Reaction Conditions | Vilsmeier-Haack: Mild to moderate temperatures; Hydrolysis: Elevated temperatures | Often requires heating |
| Purification | Chromatography for the ester, recrystallization for the acid | Likely requires extensive purification to separate isomers and byproducts |
| Scalability | Generally scalable | Can be challenging due to the handling of chloroform and potential for side reactions |
| Safety Concerns | POCl₃ is corrosive and reacts violently with water. DMF is a potential irritant. | Chloroform is a suspected carcinogen and environmentally hazardous. |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation and Hydrolysis
Step 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate
-
Reagents: Ethyl 1H-indole-2-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃).
-
Procedure: To a solution of ethyl 1H-indole-2-carboxylate in anhydrous DMF, cooled in an ice bath, POCl₃ is added dropwise under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it into a mixture of ice and a saturated aqueous solution of NaHCO₃. The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: High yields have been reported for the formylation of similar indole esters.
Step 2: Synthesis of this compound
-
Reagents: Ethyl 3-formyl-1H-indole-2-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure: A solution of ethyl 3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and aqueous NaOH is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.[1]
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The two-step synthesis commencing with the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate followed by alkaline hydrolysis stands out as a more established and reliable method for the preparation of this compound. This route generally provides higher yields and a cleaner product profile, making it more amenable to scale-up.
While a direct, one-step Reimer-Tiemann formylation of 1H-indole-2-carboxylic acid is an attractive alternative from an atom economy perspective, it is likely to be accompanied by challenges in selectivity and yield, necessitating more rigorous purification. Further experimental investigation is required to validate the feasibility and efficiency of the Reimer-Tiemann approach for this specific substrate. For researchers requiring a dependable and scalable synthesis, the Vilsmeier-Haack route is the recommended choice at present.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
In Vivo Efficacy of 3-Formyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 3-Formyl-1H-indole-2-carboxylic acid derivatives, a promising class of therapeutic agents. While the core structure is often referred to as indole-2-carboxylic acid in much of the scientific literature, this guide will cover derivatives with therapeutic potential in oncology, inflammatory diseases, and infectious diseases. The focus is on presenting available experimental data to compare their performance against established alternatives.
Executive Summary
Derivatives of 1H-indole-2-carboxylic acid have emerged as versatile scaffolds in modern drug discovery, demonstrating significant potential in several therapeutic areas. In oncology, these compounds are being investigated as inhibitors of the 14-3-3η protein for the treatment of hepatocellular carcinoma. In the realm of inflammatory diseases, they show promise as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) for conditions like asthma. Furthermore, their role as inhibitors of HIV-1 integrase is being explored for antiviral therapy.
This guide summarizes the current landscape of in vivo and in vitro efficacy studies for these derivatives. While robust in vivo comparative data for many of these specific compounds is still emerging, this document compiles the available preclinical data to offer a comparative perspective against current standards of care and alternative therapies.
Oncology: Targeting 14-3-3η in Hepatocellular Carcinoma
The 14-3-3η protein is a promising target in hepatocellular carcinoma (HCC), and certain 1H-indole-2-carboxylic acid derivatives have been identified as potent inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of 1H-Indole-2-carboxylic Acid Derivative C11 against Liver Cancer Cell Lines [1][2]
| Compound | Target | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| C11 | 14-3-3η | Bel-7402 | Not Reported | Sorafenib | Not Reported |
| SMMC-7721 | Not Reported | ||||
| SNU-387 | Not Reported | ||||
| Hep G2 | Not Reported | ||||
| Hep 3B | Not Reported | ||||
| Bel-7402/5-Fu (chemo-resistant) | Not Reported |
Note: While the source indicates C11 has the best inhibitory activities, specific IC50 values were not provided in the abstract. The potential as a potent antitumor agent is based on these in vitro assays.
Experimental Protocols
In Vitro Anti-Proliferation Assay (General Protocol)
A typical protocol for assessing the anti-proliferative activity of compounds like C11 against HCC cell lines would involve the following steps:
-
Cell Culture: Human liver cancer cell lines (e.g., Bel-7402, SMMC-7721, Hep G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., C11) and a comparator drug (e.g., sorafenib) for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
In Vivo Hepatocellular Carcinoma Xenograft Model (General Protocol) [3][4][5][6][7]
While specific in vivo data for C11 is not yet published, the following is a standard protocol for evaluating the efficacy of an anti-cancer agent in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of HCC:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) are used.
-
Tumor Implantation: Human HCC cells (for CDX) or patient-derived tumor fragments (for PDX) are subcutaneously or orthotopically implanted into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A comparator drug, such as sorafenib, is administered to a separate group.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Signaling Pathway
The 14-3-3η protein is involved in various signaling pathways that promote tumor cell survival and proliferation. Its inhibition by compounds like C11 is expected to disrupt these pathways, leading to cell cycle arrest and apoptosis.
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 7. A Hepatocellular Cancer Patient-derived Organoid Xenograft Model to Investigate Impact of Liver Regeneration on Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Formyl-1H-indole-2-carboxylic Acid Derivatives Against Established HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 3-Formyl-1H-indole-2-carboxylic acid derivative, compound 20a, against commercially available and widely used HIV-1 integrase strand transfer inhibitors (INSTIs). The data presented herein is intended to offer an objective performance benchmark and to highlight the potential of the indole-2-carboxylic acid scaffold in the development of new antiretroviral agents.
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that potently block this step. The this compound scaffold has emerged as a promising starting point for the design of novel INSTIs. This guide focuses on a specific derivative, designated as compound 20a, and evaluates its in vitro efficacy against that of established INSTIs.
Comparative Efficacy of HIV-1 Integrase Inhibitors
The inhibitory activity of compound 20a and a panel of known INSTIs was assessed through in vitro HIV-1 integrase strand transfer assays. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its potency.
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| Compound 20a (indole derivative) | HIV-1 Integrase | 130 | [1] |
| Raltegravir | HIV-1 Integrase | 2 - 7 | [2] |
| Dolutegravir | HIV-1 Integrase | 2.7 | [3][4] |
| Elvitegravir | HIV-1 Integrase | 0.7 - 2.8 | [3][5] |
| Bictegravir | HIV-1 Integrase | 7.5 | [6] |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action: HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action of HIV-1 integrase and the point of intervention for integrase strand transfer inhibitors.
Experimental Protocols
The determination of IC50 values for HIV-1 integrase inhibitors is typically performed using an in vitro strand transfer assay. The following is a generalized protocol representative of the methods used in the cited literature.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of HIV-1 integrase by 50%.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate), often labeled (e.g., with biotin or a fluorophore).
-
A target DNA substrate.
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for integrase activity.
-
A detection system, which can be ELISA-based, fluorescence-based, or utilize radioactivity.
-
The test inhibitor (e.g., compound 20a) and known inhibitors for comparison.
-
96-well microplates.
Generalized Procedure:
-
Plate Coating: In an ELISA-based format, 96-well plates are coated with a molecule that can capture the donor substrate (e.g., streptavidin for biotin-labeled DNA). The labeled donor DNA is then added to the wells and incubated to allow for binding.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells containing the donor DNA. Following this, serial dilutions of the test inhibitor and control inhibitors are added to their respective wells. The plate is incubated to allow the inhibitor to bind to the enzyme-DNA complex.
-
Strand Transfer Reaction Initiation: The target DNA substrate is added to all wells to initiate the strand transfer reaction. The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the integration of the donor DNA into the target DNA to occur.
-
Detection: The method of detection depends on the assay format:
-
ELISA-based: After washing the plate to remove unreacted components, an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes a tag on the target DNA is added. A substrate for the enzyme is then added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is proportional to the amount of integrated DNA.
-
Fluorescence-based: If using fluorescently labeled substrates, the change in fluorescence polarization or FRET upon integration is measured.
-
Radioactivity-based: If using a radiolabeled donor substrate, the amount of radioactivity incorporated into a higher molecular weight product (integrated DNA) is quantified after gel electrophoresis.
-
-
Data Analysis: The signal from each well is plotted against the corresponding inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated as the concentration of the inhibitor that produces a 50% reduction in the signal compared to the control wells with no inhibitor.
Discussion
The data presented in this guide indicates that the indole-2-carboxylic acid derivative, compound 20a, demonstrates inhibitory activity against HIV-1 integrase. With an IC50 of 130 nM, it is less potent than the established, clinically approved INSTIs such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir, which all exhibit IC50 values in the low nanomolar range.[1][2][3][4][5][6]
Despite its lower potency in this specific iteration, the indole-2-carboxylic acid scaffold remains a valuable starting point for further medicinal chemistry efforts. The core structure provides a foundation for the design of new analogs with potentially improved potency, pharmacokinetic properties, and resistance profiles. Future structure-activity relationship (SAR) studies could focus on modifications to the indole ring and its substituents to enhance binding affinity to the integrase active site.
Conclusion
Compound 20a, a derivative of this compound, shows promise as a scaffold for the development of novel HIV-1 integrase inhibitors. While its current in vitro potency does not surpass that of established drugs, it provides a solid foundation for further optimization. The experimental protocols and comparative data presented in this guide offer a benchmark for future research and development in this area. Continued exploration of this chemical space may lead to the discovery of next-generation INSTIs with improved therapeutic profiles.
References
Development and validation of analytical methods for 3-Formyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Formyl-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives. While specific validated methods for this particular analyte are not widely published, this document outlines the development and validation of two common and powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is compiled from established methods for closely related indole-2-carboxylic acid analogs and general principles of analytical method validation.
Introduction
Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in drug discovery and development. The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares a robust and widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method.
Method Comparison
The following table summarizes the key performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. The data presented is extrapolated from validated methods for similar aromatic carboxylic acids and indole derivatives.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from compounds with similar chromophores. | High; specific detection based on parent and fragment ion masses. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1 ng/mL |
| Sensitivity (LOQ) | ~0.3 µg/mL | ~5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate | High (with rapid gradients) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established practices for the analysis of aromatic carboxylic acids and can be optimized for specific laboratory conditions.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and purity assessment where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of indole-2-carboxylic acid derivatives, a wavelength in the range of 254-280 nm is recommended. The optimal wavelength should be determined by scanning a standard solution of this compound.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile/water 50:50) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For indole-2-carboxylic acid, a potential transition could be m/z 160 -> 116.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range (e.g., 1, 5, 10, 50, 100, 500 ng/mL). An internal standard (e.g., a stable isotope-labeled analog) should be used to improve accuracy and precision.
Visualizations
Experimental Workflow for Method Development and Validation
The following diagram illustrates the general workflow for the development and validation of an analytical method.
Caption: Workflow for analytical method development and validation.
Signaling Pathway for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Unveiling Binding Affinities: A Comparative Docking Analysis of 3-Formyl-1H-indole-2-carboxylic Acid Derivatives
A comprehensive review of recent docking studies reveals the versatility of the 3-Formyl-1H-indole-2-carboxylic acid scaffold in targeting a diverse range of biological macromolecules. This guide synthesizes findings from multiple independent research efforts, offering a comparative perspective on the binding efficiencies and interaction patterns of its derivatives against key proteins implicated in various diseases, including cancer, inflammation, and viral infections.
Derivatives of this compound have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as inhibitors of various enzymes and proteins. Computational docking studies have been instrumental in elucidating the molecular basis of their activity, providing insights into their binding modes and guiding the rational design of more potent and selective analogs. This comparative guide consolidates quantitative data from several studies to facilitate a clearer understanding of their structure-activity relationships across different biological targets.
Comparative Analysis of Docking Performance
The following tables summarize the key quantitative data from docking studies of various this compound derivatives against their respective biological targets.
Table 1: HIV-1 Integrase Inhibition
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | - | dC20 (π–π stacking) | [1][2][3] |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | - | Hydrophobic cavity near active site | [4] |
Note: Specific docking scores were not provided in the abstract, but the studies highlighted these compounds as potent inhibitors based on docking and experimental data.
Table 2: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indole-2-carboxamide derivatives | COX-2 | Not Specified | Arg120 (Hydrogen bonding) | [5] |
| 3-ethyl-1H-indole derivatives (IIa-IId) | COX-2 | -10.40 to -11.35 | ALA527, ARG120, TYR355, LYS360 | [6] |
Table 3: IDO1/TDO Inhibition
| Compound | Target | IC50 (µM) | Predicted Binding Mode | Reference |
| 9o-1 (6-acetamido-indole-2-carboxylic acid derivative) | IDO1 | 1.17 | - | [7] |
| 9o-1 (6-acetamido-indole-2-carboxylic acid derivative) | TDO | 1.55 | - | [7] |
| 9p-O (para-benzoquinone derivative) | IDO1/TDO | Double-digit nanomolar | - | [7] |
Table 4: 14-3-3η Protein Inhibition
| Compound | Target | Affinity | Key Interactions | Reference |
| C11 (1H-indole-2-carboxylic acid derivative) | 14-3-3η | Relatively better affinity | Not specified in abstract | [8] |
Experimental Protocols: A Glimpse into the Methodology
The molecular docking simulations detailed in the referenced studies employed a variety of computational tools and protocols to predict the binding conformations and affinities of the this compound derivatives.
A common workflow for these studies involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand structures are sketched using chemical drawing software and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using software such as AutoDock, Glide, or LibDock. These programs utilize scoring functions to evaluate the binding affinity of different ligand poses within the protein's active site.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
For instance, in the study of novel indole-2-carboxamide derivatives as anti-inflammatory agents, molecular docking was used to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme. The results suggested that the compounds fit well into the hydrophobic pocket of COX-2, with the carboxamide group forming a hydrogen bond with the Arg120 residue.[5] Similarly, in the development of HIV-1 integrase inhibitors, docking studies revealed that the indole nucleus could chelate with two Mg²⁺ ions in the active site.[1][2][3]
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway and Mechanism of Action
The inhibitory activity of these indole derivatives often involves the disruption of key signaling pathways. For example, inhibitors of HIV-1 integrase prevent the integration of viral DNA into the host genome, a critical step in the viral replication cycle.
Caption: Inhibition of HIV-1 integrase by indole derivatives.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Formyl-1H-indole-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of 3-Formyl-1H-indole-2-carboxylic acid, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhaling dust or fumes.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal facility.
-
Waste Identification and Classification :
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant local, state, and federal regulations.[1]
-
Due to its irritant properties, this compound should be treated as hazardous waste.
-
-
Waste Segregation and Collection :
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a suitable, properly labeled, and securely closed container.[1][3] The container should be clearly marked with the chemical name and associated hazards.
-
-
Spill Management :
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For solid material, vacuum or sweep up the substance and place it into a suitable disposal container.[1] Avoid creating dust.[3]
-
For solutions, absorb the spill with an inert material.
-
Do not allow the product to enter drains, waterways, or soil.[1][3]
-
-
Container Disposal :
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and regulatory procedures for waste manifest and transportation.
-
Quantitative Data Summary
There is no quantitative data available in the provided search results regarding disposal procedures. Disposal is guided by regulatory frameworks and the qualitative hazard assessment of the substance.
Experimental Protocols
No experimental protocols are cited in the context of disposal procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Formyl-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the use of 3-Formyl-1H-indole-2-carboxylic acid, ensuring operational integrity and personnel safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing. Fire/flame resistant clothing is also recommended.[1][3] | Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5] A full-face respirator may be necessary in such cases.[3] | Minimizes the risk of respiratory irritation from dust or aerosols.[1] |
| Engineering Controls | Work in a well-ventilated area.[1][3] Eyewash stations and safety showers should be in close proximity to the workstation.[4][5] | Reduces the concentration of airborne contaminants and provides immediate decontamination facilities. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear the appropriate PPE as detailed above.
-
Avoid breathing dust.
-
Vacuum, sweep up, or absorb the spill with inert material and place it into a suitable, closed container for disposal.[1]
-
Prevent the product from entering drains, other waterways, or soil.[1]
Disposal Plan:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][5]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
Below is a logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
